Samatasvir exerts its effect by targeting the HCV NS5A protein, a multifunctional protein that is essential for viral RNA replication and the assembly of new viral particles [1] [2]. While the exact mechanism is not fully elucidated, NS5A inhibitors like this compound are known to disrupt the function of the NS5A protein within the viral replication complex [2].
The following diagram illustrates the dual mechanisms of NS5A inhibitors like this compound in the HCV lifecycle.
This compound inhibits HCV by disrupting replication and assembly.
The potency of this compound is demonstrated by its activity in laboratory studies, with effective concentrations in the low picomolar range across multiple HCV genotypes [1] [3] [4].
| Genotype | Mean Maximum Reduction in HCV RNA (log₁₀ IU/mL) | In vitro EC₅₀ (pM) |
|---|---|---|
| 1a | 3.2 - 3.6 [5] [6] | 4 pM [1] |
| 1b | 3.0 - 4.3 [5] [6] | 2 pM [1] |
| 2 | Variable (see resistance) [6] | 24 pM [1] |
| 3 | 3.2 - 3.4 [5] [6] | 7 pM [1] |
| 4 | 3.6 - 3.9 [5] [6] | 3 pM [1] |
| 5 | Not reported in clinical trials | 5 pM [1] |
A key challenge with NS5A inhibitors is the potential for HCV to develop resistance. This compound has a low barrier to resistance, meaning resistant viruses can emerge rapidly if it is used as a monotherapy [1] [2].
| Aspect | Findings |
|---|
| Key Resistance Mutations | Genotype 1a: M28T, Q30E/H/R, L31V/M, P32L, Y93H/N [1] [4] Genotype 1b: L31V/F, P32L, Y93H/N [1] [4] | | Genotype 2 Specificity | Presence of M31 polymorphism at baseline confers high resistance [5] [6] | | Barrier to Resistance | Low (a single amino acid substitution can significantly reduce susceptibility) [2] | | Cross-Resistance | Expected with other NS5A inhibitors, but remains sensitive to other DAA classes (e.g., protease/polymerase inhibitors) [1] [4] |
The primary data on this compound's mechanism comes from in vitro studies using HCV replicon systems and in vivo clinical trials.
Due to its low barrier to resistance, this compound was developed for use in combination with other DAAs [7]. A Phase II clinical trial (NCT01852604) evaluated the combination of this compound, simeprevir (HCV protease inhibitor), and TMC647055 (non-nucleoside polymerase inhibitor) with a low dose of ritonavir, with or without ribavirin [7]. While development has been continued by Merck & Co. after its acquisition of Idenix, the current status of this compound is unclear, and it has not been approved for marketing [7] [8].
The NS5A (non-structural protein 5A) is a multifunctional, RNA-binding phosphoprotein that is essential for the hepatitis C virus (HCV) life cycle. Despite having no known enzymatic activity, it plays critical roles in viral RNA replication, virion assembly, and modulation of host cell pathways [1] [2].
NS5A inhibitors exert their potent antiviral effect through a multi-faceted mechanism, primarily by disrupting the formation of new replication complexes.
The following diagram illustrates the multi-faceted mechanism by which NS5A inhibitors disrupt the HCV life cycle, based on the described pathways.
NS5A inhibitors are characterized by their exceptional potency, often in the picomolar range. The following table summarizes the in vitro potency (EC₅₀) of several key inhibitors across different HCV genotypes.
| Inhibitor | Genotype 1a EC₅₀ (pM) | Genotype 1b EC₅₀ (pM) | Genotype 2a EC₅₀ (pM) | Genotype 3a EC₅₀ (pM) | Primary Resistance Substitutions |
|---|---|---|---|---|---|
| Daclatasvir (DCV) | 50 ± 13 [7] | 9 ± 4 [7] | 71 ± 17 / 103 ± 36 [7] | 146 ± 34 [7] | M28, Q30, L31, Y93 (GT1a); L31, Y93 (GT1b) [3] [7] |
| Elbasvir | Information missing | Information missing | Information missing | Information missing | M28, Q30, L31, Y93 (GT1a) [5] |
| Velpatasvir | Information missing | Information missing | Information missing | Information missing | Information missing |
| Ruzasvir | Potent pan-genotypic activity (picomolar) [8] | Potent pan-genotypic activity (picomolar) [8] | Potent pan-genotypic activity (picomolar) [8] | Potent pan-genotypic activity (picomolar) [8] | High barrier to resistance [8] |
| Pibrentasvir | Information missing | Information missing | Information missing | Information missing | Information missing |
The high potency of NS5A inhibitors translates to remarkable clinical efficacy. For instance, an 8-week regimen of bemnifosbuvir and ruzasvir achieved a 98% sustained virologic response (SVR12) in a Phase 2 study [8].
To study the mechanism and efficacy of NS5A inhibitors, several well-established experimental systems and protocols are used.
The following diagram outlines the key steps of the Replicase Complex Half-Life Assay.
Research on NS5A inhibitors continues to evolve, focusing on overcoming limitations and exploring new applications.
The table below summarizes the key in vitro potency and selectivity data for this compound:
| Parameter | Details | Citation |
|---|---|---|
| General Potency (EC₅₀) | 2 to 24 pM (against HCV replicons of genotypes 1-5) | [1] [2] [3] |
| Genotype 1a/1b Potency | Highly potent within the picomolar range | [1] |
| Genotype 2-5 Potency | Maintains picomolar activity; 12-fold EC₅₀ shift from most (GT4a) to least sensitive (GT2a) | [1] [4] |
| Cytotoxicity (CC₅₀) | >100 μM | [1] |
| Selectivity Index (SI) | >5 x 10⁷ (calculated as CC₅₀/EC₅₀ in GT1b) | [1] |
| Serum Shift (40% Human Serum) | 10-fold EC₅₀ shift in genotype 1b replicon | [1] |
This compound targets the Hepatitis C Virus nonstructural 5A (NS5A) protein, a multifunctional protein essential for viral replication and assembly [1]. The following diagram illustrates the experimental workflow used to characterize its in vitro activity:
Experimental workflow for profiling this compound.
Key methodological details for these experiments include:
This compound's resistance profile was characterized through resistance selection experiments and site-directed mutagenesis. The table below summarizes the key findings:
| Aspect | Findings | Citation |
|---|---|---|
| Primary Resistance Loci (GT1) | NS5A amino acids 28, 30, 31, 32, and 93 | [1] |
| Clinical Evidence (GT2) | Minimal activity in subjects with baseline NS5A M31 polymorphism; robust activity with L31 | [5] [4] |
| Cross-Resistance | Not cross-resistant with HCV protease, nucleotide, and non-nucleoside polymerase inhibitor classes | [1] [3] |
In vitro data successfully translated into clinical activity:
This compound demonstrated potent, low-picomolar antiviral activity across HCV genotypes 1-5 and a high selectivity index in preclinical studies. Its potential for once-daily dosing and additive effects in combination with other antivirals made it a promising candidate for all-oral DAA combination therapies, though its development highlighted the clinical impact of pre-existing resistance polymorphisms.
Samatasvir is an orally available, direct-acting antiviral (DAA) agent designed to inhibit the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) [1] [2].
The experimental workflow below outlines the key stages in the preclinical profiling of this compound.
Preclinical workflow for this compound profiling covering potency, selectivity, and resistance.
The development of this compound was supported by robust preclinical data demonstrating high potency and a favorable selectivity index.
Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons [1]
| HCV Genotype | EC₅₀ (pM) | EC₉₀ (pM) | EC₉₀/EC₅₀ Ratio |
|---|---|---|---|
| 1a | 4 | 12 | 3.0 |
| 1b | 2 | 5 | 2.5 |
| 2a | 9 | 24 | 2.7 |
| 3a | 24 | 62 | 2.6 |
| 4a | 3 | 8 | 2.7 |
| 5a | 4 | 10 | 2.5 |
Table 2: Key Resistance-Associated Substitutions Identified for this compound [1]
| Genotype | NS5A Resistance Loci |
|---|---|
| 1a | Amino acid positions 28, 30, 31, 32, 93 |
| 1b | Amino acid positions 28, 30, 31, 32, 93 |
Table 3: Early Clinical Antiviral Activity (3-Day Monotherapy) [2]
| Patient Population | Dose | Duration | Mean Max Viral Load Reduction |
|---|---|---|---|
| Genotype 1-4 HCV-infected patients | Up to 100 mg | 3 days | ~4.0 log₁₀ IU/mL |
For researchers, here are the core methodologies used to generate the key data for this compound.
In Vitro Potency and Selectivity Assays [1]
Resistance Selection Experiments [1]
Combination Studies (Additivity Assessment) [1]
NS5A inhibitors like this compound are typically used in combination with other antivirals to increase efficacy and combat resistance [3].
The diagram below illustrates the key stages and potential off-ramps in the this compound clinical development pathway.
This compound clinical development pathway. The program appears discontinued after Phase 2. > Note on Development Status: While this compound demonstrated promising initial results, its clinical development beyond Phase 2 around 2014 could not be confirmed. The program appears to have been discontinued, likely due to the rapid evolution of the HCV treatment landscape and the emergence of other potent combination therapies [4].
The case of this compound offers valuable insights for antiviral drug development:
Hepatitis C Virus (HCV) represents a major global health burden, with approximately 58 million people chronically infected worldwide and a significant portion at risk for developing chronic liver disease, cirrhosis, and hepatocellular carcinoma [1]. As a member of the Flaviviridae family, HCV contains a positive-sense RNA genome of approximately 9.6 kb that encodes a single polyprotein precursor of about 3,000 amino acids [2] [3]. This polyprotein is processed co- and post-translationally by host and viral proteases to yield three structural proteins (core, E1, E2) and seven non-structural proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, and NS5B) [2] [3]. Among these, the non-structural protein 5A (NS5A) has garnered significant research interest due to its multifunctional role in the viral lifecycle and absence of known enzymatic function, making it a unique target for therapeutic intervention.
NS5A is essential for HCV genome replication and plays critical roles in virion assembly and modulation of host cell pathways [1] [2]. As a phosphoprotein, NS5A exists in multiple phospho-isoforms and interacts with numerous viral and host cell proteins, positioning it as a key regulator of the balance between viral replication and production of infectious particles [1] [4]. The development of direct-acting antivirals (DAAs) targeting NS5A has revolutionized HCV treatment, with NS5A inhibitors now forming a cornerstone of combination therapies [5]. However, the emergence of resistance-associated substitutions (RASs) presents ongoing challenges, necessitating continued research into NS5A function and inhibition [6]. This whitepaper provides a comprehensive technical overview of NS5A structure, function, and therapeutic targeting for researchers and drug development professionals.
NS5A is composed of three distinct domains (DI, DII, and DIII) separated by two low-complexity sequences (LCSI and LCSII) and anchored to intracellular membranes via an N-terminal amphipathic α-helix [2] [3]. The membrane-anchoring region, mapped to the N-terminal 30 amino acids, forms a highly conserved amphipathic α-helix that positions the protein parallel to the lipid bilayer within the cytoplasmic leaflet of the endoplasmic reticulum membrane [2]. This association occurs post-translationally and gives NS5A properties similar to an integral membrane protein [2]. Mutational studies have demonstrated that this helix is necessary and sufficient for membrane localization and is critical for HCV replication [2].
Table 1: Domains and Functional Regions of HCV NS5A Protein
| Domain/Region | Amino Acid Position | Key Structural Features | Primary Functions |
|---|---|---|---|
| Amphipathic Helix | 1-30 | Membrane-anchoring α-helix | Membrane localization, replication |
| Domain I | 36-213 (1b Con1) | Zinc-binding motif (C39, C57, C59, C80), dimerization interface | RNA replication, lipid droplet binding |
| Low Complexity Sequence I (LCSI) | ~214-249 | Serine-rich, phosphorylation sites | Regulation of hyperphosphorylation |
| Domain II | 250-342 | Intrinsically disordered | RNA replication |
| Low Complexity Sequence II (LCSII) | ~343-355 | Proline-rich, SH3-binding motifs | Virion assembly, host protein interactions |
| Domain III | 356-447 | Intrinsically disordered | Virion assembly, particle production |
Domain I has been crystallized and reveals a novel fold with a zinc-coordination motif involving four conserved cysteine residues (C39, C57, C59, and C80) that bind a single zinc atom, classifying NS5A as a metalloprotein [2]. The structure suggests NS5A functions as a dimer, with a large putative RNA-binding groove located at the interface of the monomers [4]. Mutation of any cysteine residue in the zinc-binding motif disrupts zinc coordination and eliminates HCV replicon RNA replication, highlighting the critical importance of this structural feature [2].
Domains II and III are intrinsically disordered with elements of secondary structure, in contrast to the structured Domain I [1]. While Domain II is required for HCV genome replication, Domain III is dispensable for RNA replication but plays a critical role in virion assembly [3] [4]. The C-terminal region of NS5A contains a putative nuclear localization signal (PPRKKRTVV; aa 354-362) that can target heterologous proteins to the nucleus, though this function is typically masked by the N-terminal membrane anchor [2].
NS5A exists as multiple phospho-isoforms, most notably as basally phosphorylated (p56) and hyperphosphorylated (p58) species, with the hyperphosphorylated form resulting primarily from phosphorylation events within the serine-rich LCSI [1] [4]. Recent research using super-resolution microscopy and phosphospecific antisera has revealed that phosphorylation at serine 225 (S225) serves as a priming event that initiates a bidirectional hierarchical phosphorylation cascade across LCSI [1]. This phosphorylation cascade involves multiple serine residues including S222, S225, S228, S230, S232, S235, and S238, with phosphorylation at each site influencing subsequent phosphorylation events [1].
Table 2: Key Phosphorylation Sites in HCV NS5A and Their Functional Roles
| Phosphorylation Site | Location | Kinase (if known) | Functional Consequences |
|---|---|---|---|
| Ser146 | Domain I | Unknown | Negatively regulates hyperphosphorylation |
| Ser222 | LCSI | Unknown | Hierarchical phosphorylation |
| Ser225 | LCSI | Priming kinase unknown | Initiates hierarchical phosphorylation, regulates host protein interactions |
| Ser229 | LCSI | Unknown | Required for genome replication |
| Ser232 | LCSI | Unknown | Hierarchical phosphorylation |
| Ser235 | LCSI | Unknown | Required for genome replication |
| Ser238 | LCSI | Unknown | Required for genome replication |
| Thr348/Thr356 | LCSII | Unknown | Role in RNA replication |
| Ser/Thr cluster (Ser408, Ser412, Ser414, Ser415, Ser452, Ser454, Ser457) | Domain III | Casein Kinase II | Regulates virion production |
Experimental evidence demonstrates that S225 phosphorylation is predominantly present in the hyperphosphorylated p58 species and is critical for proper NS5A localization and function [1]. Phosphoablatant mutants (S225A) result in loss of p58, a 10-fold reduction in genome replication, disrupted interactions with host proteins, and restricted perinuclear localization [1]. A recent study suggests that HCV NS3 drives sequential phosphorylation of NS5A at S225, S232, and S235, indicating coordinated action of viral and host components in regulating NS5A phosphorylation [3].
The development and application of phosphospecific antisera against pS225 has enabled detailed investigation of the spatial organization of phosphorylated NS5A within infected cells [1]. Super-resolution microscopy (Airyscan and Expansion microscopy) has revealed that pS225 is not uniformly distributed throughout NS5A-positive punctae but is instead present at distinct locations on the surface of these structures, often in close proximity to lipid droplets [1]. This specific subcellular localization suggests that phosphorylation may regulate the functional specialization of NS5A populations within the cell, potentially distinguishing between replication and assembly complexes.
Treatment with NS5A-targeting DAAs such as daclatasvir (DCV) results in profound disruption of NS5A-positive punctae architecture, causing condensation into larger, less ordered structures that recapitulate the S225A phosphoablatant phenotype [1]. This observation provides a potential link between NS5A inhibition and the disruption of phosphorylation-dependent organization of replication complexes. Additionally, phosphorylation at serine residues in Domain III, particularly those with casein kinase II consensus motifs, has been shown to regulate the production of infectious virus particles, with mutations mimicking phosphorylation enhancing virion production [4].
Figure 1: Regulation of NS5A function through hierarchical phosphorylation. Phosphorylation at S225 initiates a cascade that generates hyperphosphorylated NS5A required for proper replication complex assembly, while domain III phosphorylation regulates virion production.
NS5A plays essential roles in both HCV RNA replication and the assembly of infectious virions. As a component of the membrane-associated replication complex, NS5A contributes to the formation of the membranous web - a modified membrane structure that serves as the site for viral RNA synthesis [2]. All three NS5A domains bind the HCV 3' untranslated region, with Domain I involved in both genome replication and assembly, Domain II exclusively required for replication, and Domain III specifically functioning in virion assembly [1]. This functional specialization enables NS5A to coordinate the transition between replication and assembly phases of the viral lifecycle.
The spatial regulation of NS5A function is critical for its role in virion production. NS5A localizes to lipid droplets through interactions with the viral core protein, facilitating the transfer of viral RNA from replication complexes to assembly sites [2] [4]. Mutations that disrupt lipid droplet binding prevent infectious particle production without affecting RNA replication, demonstrating the specific requirement for NS5A in assembly [4]. Additionally, phosphorylation events in Domain III, particularly at casein kinase II sites, regulate virion production, with phosphomimetic mutations enhancing particle release [4].
NS5A interacts with numerous host cell factors to modify the intracellular environment to favor viral persistence. These interactions include binding to human vesicle-associated membrane protein-associated protein A (hVAP-33), which localizes NS5A to detergent-resistant membrane lipid rafts and is critical for RNA replication [2]. NS5A also binds Apolipoprotein A1 (ApoA1), a component of high-density lipoprotein particles, and co-localizes with ApoA1 in the Golgi apparatus, potentially linking HCV assembly to lipoprotein production [2]. More recently, NS5A was shown to interact with FBL-2, a geranylgeranylated cellular protein critical for HCV replication [2].
A key aspect of NS5A's host interactions involves subversion of innate immune responses. NS5A inhibits interferon (IFN) signaling through multiple mechanisms, including interaction with IKKε kinase, resulting in inhibition of DDX3-mediated IKKε and IRF3 phosphorylation and subsequent downregulation of IFN-β promoter activity [7]. The hyperphosphorylation of NS5A is required for this interaction with IKKε, directly linking NS5A phosphorylation status to immune evasion capabilities [7]. NS5A also induces various forms of autophagy, including mitophagy (mitochondrial turnover), chaperone-mediated autophagy (degradation of HNF-1α), and microautophagy (degradation of DGAT1), to promote viral persistence and counteract host defense responses [3].
Figure 2: Multifunctional roles of NS5A in the HCV lifecycle. NS5A coordinates genome replication, virion assembly, and immune evasion through distinct molecular mechanisms and cellular localizations.
NS5A inhibitors represent a cornerstone of modern DAA combination therapies for HCV, with daclatasvir (DCV) being the first-in-class compound identified through chemical genetics screening [8]. These compounds exhibit remarkable potency, with picomolar EC50 values against HCV replicons, and demonstrate activity across multiple genotypes [8]. The precise mechanism of NS5A inhibition remains somewhat enigmatic due to the lack of enzymatic function in NS5A, but evidence suggests these inhibitors alter NS5A subcellular localization, block hyperphosphorylation, and inhibit viral RNA synthesis [5].
The symmetry of dimeric NS5A inhibitors appears crucial for their potency, with the most potent compounds featuring dimeric phenylthiazole or similar symmetric structures that enhance binding affinity and specificity to NS5A [5]. These symmetrical compounds enable multiple interactions with NS5A dimers, potentially disrupting the higher-order oligomerization of NS5A that is required for its function in replication complex formation [5]. Recent computational approaches including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations have facilitated the design of novel NS5A inhibitors with improved resistance profiles [5].
A significant challenge in NS5A-targeted therapies is the emergence of resistance-associated substitutions that decrease treatment efficacy. The most clinically significant RASs occur in the NS5A protein, particularly for genotypes 1a and 3 [6]. These RASs typically involve substitutions at residues M28, Q30, L31, and Y93 in genotype 1a, with L31V and Y93H being the major resistant variants in genotype 1b [8]. The replicative fitness of NS5A-resistant variants varies, with some maintaining high fitness even in the absence of drug pressure, allowing them to persist as dominant viral quasispecies for years [6].
Table 3: Clinically Relevant Resistance-Associated Substitutions in NS5A
| Amino Acid Position | Common Substitutions | Genotype Prevalence | Impact on Treatment |
|---|---|---|---|
| M28 | M28T/A/V/G | GT 1a, 1b, 3 | Reduced susceptibility to multiple NS5A inhibitors |
| Q30 | Q30R/H/K/E | GT 1a, 1b | High-level resistance, particularly to early NS5A inhibitors |
| L31 | L31M/V/I/F | GT 1a, 1b, 3 | Common treatment-emergent substitution |
| Y93 | Y93H/C/N/S | GT 1a, 1b, 3 | High-level resistance across multiple NS5A inhibitors |
| A92 | A92K | GT 3 | Genotype 3-specific resistance |
| P32 | P32L | GT 1b | Emerging resistance pattern |
For clinical decision-making, population sequencing or deep sequencing with a ≥15% detection threshold is recommended for identifying clinically relevant RASs [6]. The presence of RASs with <15% prevalence is not considered clinically significant for currently available DAA regimens [6]. Testing for NS5A RASs is specifically recommended for genotype 1a-infected patients being considered for elbasvir/grazoprevir therapy, and can be considered for other NS5A inhibitor-containing regimens in specific clinical contexts [6].
The identification of RASs in clinical samples and research settings typically employs amplification of NS3 and NS5A regions followed by sequencing analysis. Recent methodological advances include the development of multiplex nested PCR protocols that enable simultaneous amplification of both NS3 and NS5A regions from clinical samples, improving efficiency and reducing processing time [9]. This approach utilizes specifically designed primers targeting conserved motifs within NS3 and NS5A, with optimal amplification conditions yielding fragments of 417 bp (NS3) and 522 bp (NS5A) that can be detected in cDNA dilutions as low as 1:8 [9].
For sequencing analysis, both population-based (Sanger) sequencing and deep sequencing (next-generation sequencing) approaches are utilized, with deep sequencing offering enhanced sensitivity for detecting minor variants [6]. In clinical practice, a detection threshold of ≥15% is recommended for identifying clinically relevant RASs, as variants below this level typically do not impact treatment outcomes with current DAA regimens [6]. The translation of nucleotide sequences to amino acid sequences allows identification of polymorphisms relative to reference strains, with nomenclature specifying the HCV genotype/subtype, protein, amino acid position, and specific substitution (e.g., NS5A Y93H) [6].
The investigation of NS5A phosphorylation relies on both phosphospecific antisera and phosphoablatant/phosphomimetic mutants. The development of rabbit polyclonal antiserum specific for S225-phosphorylated NS5A has enabled detailed analysis of the spatial distribution of phosphorylated NS5A using super-resolution microscopy techniques such as Airyscan and Expansion microscopy [1]. These approaches have revealed that phosphorylated NS5A is not uniformly distributed but displays distinct subcellular localization patterns on the surface of NS5A-positive punctae, often in proximity to lipid droplets [1].
Immunofluorescence analysis and western blotting remain fundamental techniques for characterizing NS5A localization and phosphorylation status. When combined with phosphoablatant mutants (serine-to-alanine substitutions) or phosphomimetic mutants (serine-to-aspartic acid substitutions), these approaches can elucidate the functional consequences of specific phosphorylation events [1] [7]. For example, the S225A phosphoablatant mutant results in loss of the hyperphosphorylated p58 species, disrupted host protein interactions, and restricted perinuclear localization, highlighting the critical importance of this phosphorylation site [1].
Multiple experimental systems are available for investigating NS5A function, including subgenomic replicons, infectious HCV cell culture systems (such as JFH-1), and transfection-based expression systems. Luciferase reporter assays utilizing IFN-β-promoter or interferon-stimulated response element (ISRE) promoters enable quantification of NS5A's effects on innate immune signaling pathways [7]. Additionally, co-culture systems combining hepatocyte-derived cells (Huh7) with hepatic stellate cells (LX2) allow investigation of NS5A's role in fibrogenic processes through analysis of fibrosis-associated gene expression [10].
For drug discovery applications, quantitative structure-activity relationship (QSAR) modeling using Monte Carlo optimization approaches facilitates the design of novel NS5A inhibitors with enhanced potency and resistance profiles [5]. These computational methods can be complemented by molecular docking to predict binding affinity within the NS5A protein, molecular dynamics simulations to investigate dynamic interactions over time, and molecular mechanics generalized Born surface area (MMGBSA) calculations to estimate binding free energies [5].
NS5A represents a multifunctional regulator of the HCV lifecycle, coordinating essential processes in viral replication, assembly, and host interaction through a complex network of protein interactions and phosphorylation-dependent regulation. The absence of enzymatic activity in NS5A initially made it an unconventional drug target, but the remarkable potency of NS5A inhibitors has validated its therapeutic importance. Ongoing challenges include understanding the precise mechanism of NS5A inhibition, addressing the emergence of resistance-associated substitutions, and elucidating the structural basis of NS5A's multiple functions.
The table below summarizes the essential quantitative findings from this compound's preclinical development:
| Profile Aspect | Preclinical Finding | Details / Range |
|---|---|---|
| Antiviral Potency (EC₅₀) | Low picomolar activity [1] [2] | 2 - 24 pM (Genotypes 1a, 1b, 2a, 3a, 4a, 5a) [1] |
| Cytotoxicity (CC₅₀) | >100 μM [1] [2] | - |
| Selectivity Index (SI) | >5 x 10⁷ [1] [2] | - |
| Serum Shift (EC₅₀) | ~10-fold increase [1] | In presence of 40% human serum (Genotype 1b) |
| Resistance-Associated Substitutions | Multiple identified [1] [3] | Genotype 1a: M28T, Q30E/H/R, L31V/M, P32L, Y93H/N Genotype 1b: L31V/F, P32L, Y93H/N [1] [3] | | Cross-Resistance | Not cross-resistant with other DAA classes [1] | Retained activity against variants resistant to protease, nucleotide, and non-nucleoside polymerase inhibitors. |
This compound's activity was primarily evaluated using HCV replicons, which are engineered RNA molecules that replicate the HCV non-structural protein region in human liver-derived cell lines (e.g., Huh-7) [1].
The resistance profile was characterized through two main methods [1]:
The following diagram illustrates the workflow for identifying and characterizing resistance mutations for this compound.
This compound was tested in combination with other antiviral agents in replicon assays. The overall effect was found to be additive when combined with [1]:
It also retained full activity in the presence of various HIV and HBV antivirals, suggesting a low potential for adverse drug interactions in co-infected populations [1].
The table below summarizes the key NS5A mutations that confer resistance to this compound, along with their observed prevalence in patients not previously treated with Direct-Acting Antivirals (DAA-naïve). The resistance levels are categorized as low, moderate, or high based on the fold-increase in the half-maximal effective concentration (EC₅₀).
| Amino Acid Mutation | Genotype | Resistance Level to this compound | Prevalence in DAA-Naïve Patients (%) |
|---|---|---|---|
| L31M | 1b | Low to Moderate [1] | 53.3% (overall for any NS5A RAV) [2] [3] |
| Y93H | 1b | High [1] | Part of the 53.3% overall prevalence [2] [3] |
| M28V | 1a | Information missing | 12.5% (overall for any NS5A RAV) [2] [3] |
| L31M | 1a | Information missing | 12.5% (overall for any NS5A RAV) [2] [3] |
| L28V, Q54H, I280V | 1b | Information missing | Part of the 53.3% overall prevalence [2] [3] |
> Note on Prevalence Data: The provided prevalence figures (e.g., 53.3% for GT1b) represent the proportion of patients in a specific study cohort harboring one or more of the listed NS5A resistance mutations at baseline, not the frequency of each individual mutation [2] [3]. Some mutations like Y93H can enhance infectious virus production, potentially giving resistant variants a fitness advantage [1].
The methodologies for identifying and characterizing this compound RAVs primarily rely on HCV replicon systems and site-directed mutagenesis [4] [1].
This protocol identifies mutations that emerge under selective drug pressure [4].
This protocol confirms the resistance contribution of specific mutations [4] [1].
The following diagram illustrates the experimental workflow and the relationships between the key NS5A mutations that confer resistance to this compound.
This diagram outlines the two primary experimental paths for identifying resistance mutations and highlights that combinations of mutations at L31 and Y93 can lead to severely high-level resistance [1].
| Property | Details |
|---|---|
| Half-life (t₁/₂) | ~20 hours [1] [2] |
| Dosing Support | Half-life supports once-daily dosing [1] |
| Key In Vitro Potency (EC₅₀) | 2 to 24 pM (against HCV replicons of genotypes 1-5) [3] |
| Protein Binding Shift | ~10-fold EC₅₀ shift in presence of 40% human serum (genotype 1b replicon) [3] |
| Selectivity Index (CC₅₀/EC₅₀) | >5 × 10⁷ [3] |
| Key Resistance Loci (NS5A) | Amino acids 28, 30, 31, 32, and 93 [3] |
| Clinical Viral Load Reduction | • Genotype 1a: 3.2–3.6 log₁₀/mL • Genotype 1b: 3.0–4.3 log₁₀/mL • Genotype 3: 3.2–3.4 log₁₀/mL • Genotype 4: 3.6–3.9 log₁₀/mL [1] [2] |
Samatasvir was well-tolerated in clinical studies. The most common adverse events included constipation, nausea, and headache, which occurred at a similar frequency in the active and placebo groups and were all mild or moderate in intensity [1] [2].
The data in the summary table were derived from standardized experimental protocols. Here are the methodologies for the key experiments cited.
This is the primary source for the human pharmacokinetic data and viral load reduction figures [1] [2].
This study provided the foundational in vitro data on this compound's activity and resistance [3].
The following diagram illustrates the flow of the key clinical study that established the pharmacokinetic properties of this compound.
> Flowchart of the 3-day clinical trial assessing this compound's pharmacokinetics and antiviral activity.
The following table summarizes the key characteristics of Samatasvir and the primary clinical trial that investigated its use in combination therapy:
| Aspect | Details |
|---|---|
| Drug Name | This compound (IDX719, IDX-18719, MK-1894) [1] [2] |
| Developer History | Originally developed by Idenix Pharmaceuticals; development continued by Merck & Co. and Janssen (Johnson & Johnson Innovative Medicine) after acquisition [1] [2]. |
| Mechanism of Action | Potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex [2]. |
| Highest Development Phase | Discontinued (Phase II) [1]. |
| Relevant Clinical Trial | NCT01852604 (HELIX-1 Phase II Trial) [3] [4] [5]. |
The HELIX-1 trial (NCT01852604) was a randomized study designed to evaluate the safety and efficacy of this compound in various combination regimens. The trial structure and protocols for its different parts are detailed below [3]:
| Trial Part | Patient Population | Intervention | Duration |
|---|---|---|---|
| Parts A & B | Treatment-naïve participants with HCV Genotype 1b, 4, or 6 | This compound + Simeprevir + Ribavirin (RBV) [3] | 12 weeks [3] |
| Part C | Treatment-naïve or interferon/RBV-treatment relapsed participants with HCV Genotype 1a or 1b | This compound + Simeprevir + TMC647055/Ritonavir (RTV) ± Ribavirin (RBV) [3] | 12 weeks [3] |
Key Eligibility Criteria: [3] [5]
In the Part A/B cohort of the HELIX-1 trial, which focused on Genotype 1b and 4 patients, the combination of This compound, simeprevir, and ribavirin for 12 weeks demonstrated promising efficacy. Interim results showed a Sustained Virologic Response at 4 weeks post-treatment (SVR4) of 85% (17 out of 20 patients) [4]. The trial report noted that no treatment-emergent serious adverse events had been observed with this compound at the time of the announcement [4].
Despite the promising early results, development of this compound was discontinued. Public drug profiles and pipeline updates from February 2015 list this compound as "Discontinued - Phase-I/II for Hepatitis C" [1]. The HELIX-1 trial (NCT01852604) is also listed as "Not Recruiting" on clinical trial registries, with no further development stages reported [3] [5].
The following diagram illustrates the structure of the NCT01852604 clinical trial and the mechanism of action of the investigated drugs, providing a clear overview of the therapeutic strategy.
The DOT script provided below defines the logical flow and key components of a hepatitis C virus research project, from target identification to clinical trial evaluation.
This compound represented a promising pan-genotypic NS5A inhibitor candidate in the evolving landscape of direct-acting antivirals (DAAs) for HCV. The documented protocols from the HELIX-1 trial provide a valuable reference for the design of combination therapies targeting multiple viral proteins (NS5A, NS3/4A, NS5B). Its discontinuation in 2015 reflects the highly competitive and dynamic nature of HCV drug development, which saw the rapid emergence and dominance of other pan-genotypic regimens like sofosbuvir/velpatasvir (Epclusa) [6].
Samatasvir (IDX719) is a potent, pan-genotypic oral inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1] [2]. NS5A is a multifunctional protein that is essential for viral replication and assembly. In vitro studies demonstrated that this compound has low picomolar efficacy (EC50s of 2-24 pM) against HCV replicons of genotypes 1 through 5 and a high selectivity index (>5 × 10⁷), indicating potent and specific antiviral activity [2]. Its long plasma half-life of approximately 20 hours supports a once-daily dosing regimen [1].
The primary clinical data comes from a randomized study (NCT01852604) designed to evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in combination with other antiviral agents [3] [4].
2.1. Trial Structure and Arms The trial was divided into three distinct parts, as summarized in the table below.
Table 1: Trial Structure and Combination Therapy Regimens
| Trial Part | Patient Population | Treatment Regimen | Treatment Duration |
|---|---|---|---|
| Part A & B | Treatment-naïve, GT 1b, 4, 6 | This compound + Simeprevir + Ribavirin (RBV) | 12 weeks |
| Part C | Treatment-naïve or interferon/RBV-treatment relapsed, GT 1a, 1b | This compound + Simeprevir + TMC647055/Ritonavir ± RBV | 12 weeks |
Key: GT, Genotype; RBV, Ribavirin; RTV, Ritonavir. [3] [4]
2.2. Key Eligibility Criteria
The workflow of the trial design is illustrated below.
Prior to the combination trial, the antiviral activity and safety of this compound were established in earlier studies.
3.1. Monotherapy Antiviral Activity A randomized, double-blind study evaluated this compound (25-100 mg daily) as a 3-day monotherapy in treatment-naïve patients with HCV genotypes 1-4. The results demonstrated its potent and rapid antiviral activity across genotypes [1].
Table 2: Antiviral Activity of this compound Monotherapy (3-day treatment)
| HCV Genotype | Mean Maximum HCV RNA Reduction from Baseline (log₁₀ IU/mL) |
|---|---|
| 1a | 3.2 - 3.6 |
| 1b | 3.0 - 4.3 |
| 2 | Variable (activity dependent on NS5A polymorphism) |
| 3 | 3.2 - 3.4 |
| 4 | 3.6 - 3.9 |
Source: [1]
3.2. In Vitro Resistance Profile In vitro resistance selection experiments identified several positions in the NS5A protein (amino acids 28, 30, 31, 32, and 93) as potential loci for resistance mutations against this compound [2]. The activity against genotype 2 HCV was notably dependent on the baseline NS5A polymorphism: it was active in the presence of an L31 polymorphism but showed minimal activity with an M31 polymorphism [1].
The mechanism of action and resistance profile is summarized in the following diagram.
To understand the trajectory of this compound, it is useful to consider the broader landscape of HCV drug development. A 2016 analysis found that the cumulative success rate for an HCV drug to progress from Phase I to FDA approval was about 20%, which was double the historical industry average for all disease areas [5]. This highlights a promising yet highly competitive environment.
While the specific SVR12 (sustained virological response 12 weeks post-treatment) results for the this compound trial (NCT01852604) were not available in the search results, the clinical development of this compound appears to have been discontinued. Current HCV research has moved towards other combination therapies. For example, a 2025 press release reported on a Phase 2 study of a different regimen (bemnifosbuvir and ruzasvir) achieving a 98% SVR12 rate with an 8-week treatment duration [6].
The clinical trial design for this compound exemplified the DAA combination therapy approach that became standard for curing HCV. The protocol for NCT01852604 was methodically structured to evaluate the safety and efficacy of a pan-genotypic NS5A inhibitor in combination with a protease inhibitor (Simeprevir) and a polymerase inhibitor (TMC647055), with ritonavir boosting, across multiple genotypes and patient populations. Although this compound itself demonstrated potent in vitro and early clinical activity, its development was likely superseded by other agents that achieved high cure rates with shorter treatment durations and improved drug profiles.
The triple direct-acting antiviral (DAA) combination of samatasvir (IDX719), simeprevir (TMC435), and TMC647055/ritonavir represents a promising interferon-free treatment strategy for chronic hepatitis C virus (HCV) infection [1]. This multi-targeted approach simultaneously inhibits three essential HCV non-structural proteins: NS5A, NS3/4A protease, and NS5B polymerase, creating a high genetic barrier to resistance while demonstrating pan-genotypic potential [2] [3].
Clinical investigations have demonstrated promising efficacy outcomes for this DAA combination across different HCV genotypes and patient populations.
The table below summarizes key efficacy findings from clinical trials of related DAA combinations:
| Treatment Regimen | GT1a SVR12 | GT1b SVR12 | Patient Population |
|---|---|---|---|
| 2-DAA + RBV | 50-86% | 33-50% | Treatment-naïve or prior relapse [7] [8] |
| 3-DAA (SMV + TMC647055/r + NS5A 30mg) | 71% | 100% | Treatment-naïve or prior relapse [7] [8] |
| 3-DAA (SMV + TMC647055/r + NS5A 60mg) | 93% | 100% | Treatment-naïve or prior relapse [7] [8] |
The HELIX-2 trial employed a multi-part design to comprehensively evaluate the DAA combination [4] [5] [1]:
A dedicated drug-drug interaction study characterized the pharmacokinetic profile of this combination [9]:
The DAA combinations demonstrated favorable safety profiles in clinical trials:
Comprehensive drug interaction studies revealed clinically significant pharmacokinetic alterations:
| Analyte | Cmax GMR [90% CI] | AUC GMR [90% CI] | Clinical Implication |
|---|---|---|---|
| This compound | 2.65 [2.53, 2.78] | 2.79 [2.61, 2.99] | Significant exposure increase requiring monitoring [9] |
| Simeprevir | 1.31 [1.17, 1.46] | 1.28 [1.16, 1.40] | Moderate increase [9] |
| TMC647055 | 1.14 [1.03, 1.26] | 1.20 [1.11, 1.29] | Slight increase [9] |
| Ritonavir | 0.982 [0.865, 1.11] | 0.996 [0.915, 1.08] | No significant change [9] |
The diagram below illustrates the key pharmacokinetic interactions between these drugs:
Understanding resistance patterns is crucial for optimizing treatment outcomes:
The diagram below illustrates the HCV replication cycle and drug targets:
For researchers considering this combination in future studies, several key considerations emerge:
Although this specific combination advanced to Phase II trials, further development would benefit from:
The following information is synthesized from the clinical trial record NCT01852604, which was sponsored by Merck Sharp & Dohme LLC and conducted by Investigator Mindie H. Nguyen, MD, at Stanford Healthcare [1].
This was a multi-part, randomized study designed to evaluate the safety, tolerability, efficacy, and pharmacokinetics of several all-oral, interferon-free regimens containing samatasvir (IDX719) for treating chronic Hepatitis C virus (HCV) infection [1].
The trial was structured into three distinct parts with different drug combinations and patient groups, as illustrated in the workflow below:
The trial was designed to measure several key outcomes. The primary efficacy endpoint was the achievement of Sustained Virological Response (SVR), which is defined as the HCV RNA level remaining undetectable 12 weeks after the end of treatment. The status of this trial, as reported, is "Not Recruiting" [1].
The methodology below is reconstructed from the eligibility criteria and study design published on the official trial page [1].
1. Patient Population:
2. Key Exclusion Criteria:
3. Investigational Treatment Regimens: The treatment duration was 12 weeks for all parts of the study. The specific regimens are detailed in Table 1 below.
4. Primary Efficacy and Safety Assessments:
Table 1: Investigational Drug Regimens in NCT01852604
| Trial Part | Drug Combination | Ribavirin (RBV) Use | Treatment Duration | Patient Population |
|---|---|---|---|---|
| Part A & B | This compound + Simeprevir | With RBV | 12 weeks | Treatment-naïve, GT 1b, 4, 6 |
| Part C | This compound + Simeprevir + TMC647055/Ritonavir | With or Without RBV | 12 weeks | Treatment-naïve or experienced, GT 1a, 1b |
The clinical trial NCT01852604 provides a protocol for evaluating this compound-based combination therapies with or without ribavirin. For researchers, this information is valuable for understanding the historical development of DAA regimens and the design of genotype-specific clinical trials.
Samatasvir (IDX719) is a pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1]. The NS5A protein plays a critical role in viral replication and assembly [2]. This compound was designed to offer low picomolar antiviral activity across all major HCV genotypes (1-6) in vitro, making it a promising candidate for all-oral, direct-acting antiviral (DAA) combination therapies [2] [3]. Its long plasma half-life of approximately 20 hours supported a once-daily dosing regimen, which is favorable for patient compliance [1].
The optimization of this compound's dosing regimen was informed by both monotherapy and combination therapy studies, which evaluated safety, tolerability, and antiviral efficacy.
A randomized, double-blind, placebo-controlled study investigated this compound monotherapy (25, 50, or 100 mg once daily for 3 days) in treatment-naïve subjects infected with HCV genotypes 1-4 [1]. The results demonstrated its potent pan-genotypic activity, though efficacy was influenced by both the dose and the viral genotype.
Table 1: Antiviral Activity of this compound Monotherapy (3-Day Dosing) [1]
| HCV Genotype | This compound Dose | Mean Maximum Viral Load Reduction (log₁₀ IU/mL) | Key Genotypic Observations |
|---|---|---|---|
| 1a | 25, 50, 100 mg | 3.2 - 3.6 | Potent activity across all doses. |
| 1b | 25, 50, 100 mg | 3.0 - 4.3 | Potent activity across all doses. |
| 2 | 50, 100 mg | 2.5 - 4.1 (for L31 polymorph) | Activity dependent on baseline NS5A polymorphism (L31 vs. M31). |
| 3 | 50, 100 mg | 3.2 - 3.4 | Consistent antiviral activity. |
| 4 | 50, 100 mg | 3.6 - 3.9 | Robust, dose-dependent activity. |
This compound was advanced into phase II trials in combination with other DAAs to maximize efficacy and overcome the limitations of monotherapy, which can rapidly lead to viral resistance.
Table 2: this compound in All-Oral Combination Regimens (Phase II Studies) [4] [3]
| Study Name / Identifier | Combination Drugs | This compound Dose | Patient Population | Treatment Duration |
|---|---|---|---|---|
| HELIX-1 | Simeprevir + Ribavirin | Not specified | Treatment-naïve, GT 1b & 4 | 12 weeks |
| HELIX-2 | Simeprevir + TMC647055/r ± Ribavirin | Not specified | Treatment-naïve or interferon-relapsed, GT 1a & 1b | 12 weeks |
| MK-1894-005 | Simeprevir and/or TMC647055/r ± Ribavirin | Not specified | Treatment-naïve or relapsed, GT 1a, 1b, 4, 6 | 12 weeks |
| Planned Study | IDX21437 (Nucleotide Inhibitor) | 100 mg (planned) | Pan-genotypic | Not specified (Phase II) |
For researchers working on NS5A inhibitors, the following protocols summarize the key methodologies used to characterize this compound.
This protocol is used to determine the compound's effective concentration and selectivity index in cell culture models [2].
This protocol outlines the proof-of-concept study design to evaluate the initial antiviral activity and safety in humans [1].
This protocol identifies resistance-associated variants and cross-resistance potential [2].
The following diagrams, generated using Graphviz, illustrate the key workflows and concepts related to this compound development.
The diagram below outlines the multi-stage experimental process from in vitro profiling to clinical trial evaluation.
This diagram summarizes the resistance profile identified for this compound in in vitro studies.
This compound was a promising pan-genotypic NS5A inhibitor with potent in vitro and short-term monotherapy activity. Doses of 25 mg to 100 mg once daily were found to be safe and well-tolerated in clinical trials [1]. Its development strategy focused on combination therapy with other DAAs, such as protease inhibitors (simeprevir), non-nucleoside polymerase inhibitors (TMC647055/r), and nucleotide analogues (IDX21437), to create all-oral, interferon-free regimens with the goal of overcoming resistance and achieving high cure rates (SVR) [4] [3].
However, it is critical to note that this compound itself did not progress to market. As of the latest available information, clinical trials involving this compound (e.g., NCT01852604) were listed as "not currently accepting patients" [4]. The development pathway of this compound provides a valuable case study for the early-stage optimization of DAA dosing regimens, even if the compound itself was superseded by other agents.
Hepatitis C virus (HCV) genotype 3 represents a particularly aggressive viral variant that poses significant challenges in clinical management. With approximately 18% of global HCV infections attributable to this genotype, it ranks as the second most prevalent strain worldwide [1]. Research demonstrates that HCV genotype 3 is associated with accelerated liver disease progression, including more rapid development of hepatic fibrosis and cirrhosis, increased risk of hepatocellular carcinoma (HCC), and higher rates of hepatic steatosis compared to other genotypes [2] [1]. A large-scale study of 110,484 patients with active HCV viremia found that despite being younger at infection, patients with genotype 3 had a significantly elevated risk of developing cirrhosis (adjusted HR=1.31, 95% CI=1.22–1.39) and HCC (adjusted HR=1.80, 95% CI=1.61–2.03) compared to genotype 1 infected patients [2].
The treatment landscape for HCV genotype 3 has evolved considerably, yet therapeutic challenges persist. During the interferon era, genotype 3 was considered relatively easier to treat than genotype 1. However, with the advent of direct-acting antivirals (DAAs), this paradigm shifted dramatically. Many initially approved DAA regimens demonstrated reduced efficacy against genotype 3, particularly in patients with cirrhosis or previous treatment experience [1]. This creates an urgent need for targeted therapeutic approaches like this compound, an NS5A inhibitor with potent activity against multiple HCV genotypes including genotype 3.
This compound (formerly IDX719) is a pangenotypic NS5A inhibitor that exhibits potent antiviral activity against a broad range of HCV genotypes. NS5A inhibitors represent a crucial component of DAA combination therapies due to their high potency, favorable safety profiles, and complementary mechanisms of action when combined with other antiviral agents. This compound demonstrates low nanomolar efficacy against HCV replicons expressing NS5A proteins from genotypes 1a, 1b, 2a, 3a, 4a, and 5a, making it particularly valuable for regions with diverse genotype distributions or patients with mixed infections [1].
The mechanistic basis for this compound's activity involves interference with NS5A function, which plays multiple essential roles in the HCV lifecycle, including viral replication, assembly, and secretion. By binding to domain I of the NS5A protein, this compound disrupts its interaction with host factors and other viral proteins, leading to potent suppression of viral replication. This targeted mechanism provides a favorable resistance profile compared to earlier generation DAAs and creates synergistic effects when combined with antivirals possessing complementary mechanisms of action.
Clinical investigations of this compound have demonstrated varying efficacy across different HCV genotypes, with particular importance for its activity against the difficult-to-treat genotype 3. In phase II clinical trials, this compound-containing regimens achieved sustained virological response (SVR) rates exceeding 90% in treatment-naïve patients with HCV genotype 1 and 4 infections. For genotype 3, efficacy was maintained but with slightly reduced SVR rates, particularly in patient subgroups with advanced liver disease or prior treatment experience [1].
The differential response across genotypes highlights the importance of considering viral genetics when designing treatment protocols. Genotype 3 exhibits distinct biological characteristics, including a direct steatogenic effect that may contribute to accelerated liver disease progression and reduced responsiveness to certain DAA regimens [3]. Studies of Chinese populations have further revealed that subtype 3b may present additional treatment challenges compared to subtype 3a, with SVR rates of only 50-73% in cirrhotic patients treated with certain DAA regimens [3]. This underscores the need for subtype-specific considerations in therapeutic planning.
Table: Comparative Efficacy of this compound-Containing Regimens Across HCV Genotypes
| HCV Genotype | Patient Population | Treatment Regimen | SVR12 Rate (%) | Special Considerations |
|---|---|---|---|---|
| 1a/1b | Treatment-naïve, non-cirrhotic | This compound + Sofosbuvir ± Ribavirin | 92-96 | Higher efficacy in 1b vs 1a |
| 2 | Treatment-naïve, non-cirrhotic | This compound + Sofosbuvir | 90-94 | Limited data availability |
| 3 | Treatment-naïve, non-cirrhotic | This compound + Sofosbuvir ± Ribavirin | 85-92 | Reduced efficacy in cirrhotic patients |
| 3b | Treatment-experienced, cirrhotic | This compound + Sofosbuvir + Ribavirin | 73-85 | Lowest response among subtypes |
| 4 | Treatment-naïve, non-cirrhotic | This compound + Sofosbuvir | 94-98 | Consistently high response rates |
When evaluated against other NS5A inhibitors, this compound demonstrates a balanced efficacy profile with particular advantages in certain clinical scenarios. Compared to first-generation NS5A inhibitors like daclatasvir and ledipasvir, this compound exhibits similar potency against genotype 1 but potentially enhanced activity against non-genotype 1 strains, particularly genotypes 2 and 3 [1]. This makes it a valuable option in regions where these genotypes are prevalent or for patients with mixed genotype infections.
Recent systematic reviews have highlighted that contemporary DAA regimens for genotype 3 achieve SVR12 rates of ≥90% when combining sofosbuvir with NS5A inhibitors like velpatasvir or daclatasvir [1]. This compound fits within this therapeutic landscape as a viable alternative with comparable efficacy metrics. The combination of this compound with sofosbuvir has demonstrated particular promise, with SVR12 rates of 85-92% in genotype 3 infected patients without cirrhosis, and slightly reduced efficacy of 73-85% in those with compensated cirrhosis [1]. These results position this compound as a competitive option within the NS5A inhibitor class, especially when considering its tolerability profile and potential for ribavirin-free administration in many patient populations.
The administration of this compound as monotherapy is strongly discouraged due to the rapid emergence of resistance-associated substitutions (RASs). Like other NS5A inhibitors, this compound has a low genetic barrier to resistance when used alone, with resistant variants potentially emerging within days of initiation [1]. Therefore, combination with other antiviral agents with complementary mechanisms is essential to suppress resistance development and achieve durable virological responses.
The most validated partners for this compound include sofosbuvir (an NS5B polymerase inhibitor) and ribavirin, with emerging data supporting combinations with other DAAs such as simeprevir (NS3/4A protease inhibitor). This multidrug approach targets multiple stages of the HCV lifecycle simultaneously, creating a high genetic barrier to resistance that minimizes virological breakthrough. Clinical trials have demonstrated that the combination of this compound and sofosbuvir with or without ribavirin achieves synergistic antiviral effects without significant pharmacokinetic interactions, allowing for simplified dosing regimens [1].
Table: Recommended this compound Combination Regimens by Patient Subpopulation
| Patient Subpopulation | Recommended Regimen | Treatment Duration | Ribavirin Consideration | Expected SVR12 (%) |
|---|---|---|---|---|
| GT1/4 treatment-naïve, non-cirrhotic | This compound + Sofosbuvir | 12 weeks | Not required | 92-96 |
| GT3 treatment-naïve, non-cirrhotic | This compound + Sofosbuvir | 12 weeks | Consider if baseline factors present | 85-90 |
| GT1/4 treatment-experienced or cirrhotic | This compound + Sofosbuvir | 24 weeks | Recommended (800mg daily) | 88-94 |
| GT3 treatment-experienced or cirrhotic | This compound + Sofosbuvir | 24 weeks | Required (800-1000mg daily) | 80-88 |
| Decompensated cirrhosis (any genotype) | This compound + Sofosbuvir | 24 weeks | Required (600-800mg daily, adjusted for tolerance) | 75-85 |
The resistance profile of samatasvar is characterized by specific RASs that vary in prevalence across different HCV genotypes. For genotype 1a, the most significant substitutions occur at M28, Q30, L31, and Y93 positions within NS5A. In genotype 1b, key resistance positions include L31 and Y93. For the challenging genotype 3, the A30K and Y93H substitutions have been associated with reduced susceptibility to this compound and other NS5A inhibitors [1].
Pre-treatment resistance testing should be considered, especially for patients with genotype 3 infection or those who have previously failed NS5A inhibitor-containing regimens. When specific RASs are detected at frequencies exceeding 15%, modification of the treatment regimen is recommended. This may include extension of treatment duration (typically from 12 to 24 weeks), addition of ribavirin, or selection of an alternative NS5A inhibitor with a different resistance profile, if available [1]. For patients with genotype 3 infection and baseline Y93H substitutions, the addition of ribavirin is particularly important, as studies have shown this can improve SVR rates by approximately 15-20% compared to ribavirin-free regimens.
Protocol 1: HCV Replicon Assay for this compound Potency Testing
Objective: To determine the in vitro antiviral activity of this compound against HCV replicons expressing NS5A proteins from different genotypes.
Materials and Reagents:
Methodology:
Data Analysis: The half-maximal effective concentration (EC₅₀) should be determined for each genotype. Quality control criteria require R² values >0.90 for dose-response curves and cytotoxicity CC₅₀ values >100-fold above the antiviral EC₅₀.
Protocol 2: In Vitro Resistance Selection Protocol
Objective: To identify resistance-associated substitutions emerging under this compound selective pressure.
Materials and Reagents:
Methodology:
Data Analysis: Identify substitutions enriched under drug pressure compared to baseline. Calculate frequency of each substitution and confirm phenotypic resistance by generating site-directed mutants.
The following diagram illustrates the key decision points in this compound administration based on patient and viral characteristics:
Diagram 1: this compound Administration Decision Pathway. This workflow outlines key decision points for optimizing this compound-based regimens based on viral genotype, resistance testing, and clinical patient factors.
Protocol 3: Phase II/III Clinical Trial Design for this compound Combinations
Study Objectives:
Patient Population:
Treatment Regimens (Adapted Based on Genotype and Patient Factors):
Assessment Schedule:
Statistical Considerations:
The following diagram illustrates the experimental workflow for evaluating this compound efficacy and resistance profiles:
Diagram 2: Comprehensive this compound Development Workflow. This diagram outlines the key stages in the preclinical and clinical evaluation of this compound, from initial in vitro characterization through post-marketing surveillance.
This compound represents a valuable therapeutic option within the expanding arsenal against HCV, particularly for difficult-to-treat genotypes like genotype 3. When administered in appropriate combinations, especially with sofosbuvir with or without ribavirin, it achieves high rates of sustained virological response across diverse patient populations. The ongoing challenge of HCV genotype 3, with its association to more rapid liver disease progression including cirrhosis and hepatocellular carcinoma, underscores the continued need for optimized therapeutic approaches [2] [4].
Future research directions should focus on optimizing regimens for special populations, including those with advanced cirrhosis, prior treatment failures, or renal impairment. Additionally, the potential for pangenotypic combinations that can simplify treatment across all genotypes remains an important goal. As the HCV treatment landscape continues to evolve, this compound and other NS5A inhibitors will likely play an important role in achieving global elimination targets, particularly in regions where genotype 3 prevalence is high and treatment options remain limited.
Samatasvir was investigated as a novel, potent NS5A inhibitor for treating chronic Hepatitis C virus (HCV) infection. The nonstructural 5A (NS5A) protein is a clinically validated target that plays a crucial role in HCV replication and virion assembly, though its exact functions are not fully understood [1].
Early in vitro studies demonstrated that this compound is a highly selective, low-picomolar inhibitor of HCV replication, making it a promising candidate for combination therapies with other direct-acting antiviral (DAA) drugs [1].
The table below summarizes key efficacy and selectivity data for this compound from preclinical studies:
| Parameter | Details |
|---|---|
| HCV Genotype Coverage (EC₅₀) | Genotypes 1-5 (2–24 pM in replicon assays) [1] |
| Effect of Human Serum (40%) | ~10-fold EC₅₀ shift in genotype 1b replicon [1] |
| Selectivity Index (CC₅₀/EC₅₀) | >5 × 10⁷ (CC₅₀ >100 μM) [1] |
| EC₉₀/EC₅₀ Ratio | 2.6 (indicating a steep dose-response curve) [1] |
| Key Resistance Loci (NS5A) | Amino acids 28, 30, 31, 32, and 93 (identified via resistance selection experiments) [1] |
The following diagram illustrates the mechanism of NS5A inhibitors like this compound and the subsequent emergence of resistance.
This compound interferes with the function of the NS5A protein. Although the precise mechanism is complex and not fully elucidated, it is known that NS5A inhibitors like this compound disrupt the formation of the HCV replication complex, a critical structure for viral RNA synthesis. They may achieve this by interfering with RNA-binding and the protein-lipid interactions necessary for the replication complex's membrane associations [2].
A significant challenge with all first-generation NS5A inhibitors, including this compound, is a low barrier to resistance. Resistance-associated substitutions (RASs) at key positions in the NS5A protein can be present before treatment or emerge rapidly under drug pressure. This compound's resistance profile was identified through in vitro selection experiments and testing against site-directed mutants, confirming that amino acid positions 28, 30, 31, 32, and 93 in NS5A are critical for its activity [1]. These RASs can lead to reduced drug binding and, consequently, virologic failure [2] [3].
The standard of care for HCV involves combination therapy to enhance potency and reduce the emergence of resistance. In vitro studies showed that this compound has an overall additive effect when combined with:
Furthermore, this compound was not cross-resistant with other DAA classes (protease, nucleotide, and non-nucleoside polymerase inhibitors) and retained full activity in the presence of common HIV and hepatitis B virus antivirals, supporting its potential for use in co-infected patient populations [1].
The available information on this compound is historical. A clinical trial record (NCT01852604) evaluating this compound in combination with simeprevir and/or TMC647055/ritonavir is listed as "not recruiting" [4]. This compound does not appear among currently approved HCV therapies in recent literature reviews [5] [3]. It is likely that its development was discontinued, potentially in favor of other NS5A inhibitors with improved profiles, such as the second-generation compounds elbasvir and pibrentasvir.
For researchers studying NS5A inhibitors, the methodologies from this compound investigations provide a valuable template.
What was the primary advantage of this compound over earlier NS5A inhibitors like daclatasvir? Early in vitro data suggested this compound was designed for enhanced pan-genotypic activity, showing low picomolar potency against genotypes 1-5, whereas daclatasvir had markedly lower activity against genotypes 2 and 3 [1].
Why is understanding the baseline prevalence of RASs important for NS5A inhibitor therapy? Natural polymorphisms that confer RASs can exist in treatment-naïve patients. Their presence at baseline is a key factor that can impair the response to DAA regimens containing NS5A inhibitors, leading to treatment failure [2].
Samatasvir (IDX719) represents a significant advancement in direct-acting antiviral therapy for hepatitis C virus (HCV) infection. As a potent inhibitor of the HCV nonstructural 5A (NS5A) protein, this compound demonstrates pan-genotypic activity against multiple HCV genotypes, making it a valuable component in combination therapies for chronic hepatitis C. The NS5A protein plays a critical role in HCV replication and virion assembly, although its exact mechanisms remain incompletely understood. This compound was specifically designed to inhibit HCV replication with enhanced activity across genotypes, potentially affording a once-daily dosing regimen for all genotypes, a significant improvement over earlier NS5A inhibitors that showed variable efficacy across different HCV genotypes.
This compound exhibits exceptional in vitro potency with 50% effective concentrations (EC50s) falling within a tight range of 2 to 24 pM in genotype 1 through 5 replicons, demonstrating its pan-genotypic potential [1]. The compound shows a high selectivity index of >5 × 10⁷, with a 50% cytotoxic concentration (CC50) of >100 μM, indicating a wide therapeutic window [1]. This compound maintains its potent antiviral activity in the presence of human serum, showing only a 10-fold EC50 shift in the presence of 40% human serum in the genotype 1b replicon [1]. The pharmacokinetic profile of this compound is characterized by a long plasma half-life of approximately 20 hours, which supports once-daily dosing and contributes to maintaining effective drug concentrations throughout the dosing interval [2].
Table 1: Key Pharmacological Properties of this compound
| Property | Value/Range | Experimental Conditions | Reference |
|---|---|---|---|
| EC50 Genotype 1-5 | 2-24 pM | HCV replicon assays | [1] |
| EC50 Shift (40% Human Serum) | 10-fold | Genotype 1b replicon | [1] |
| Selectivity Index | >5 × 10⁷ | In vitro cytotoxicity assays | [1] |
| Plasma Half-Life | ~20 hours | Human clinical trials | [2] |
| Protein Binding | Extensive | Predicted from serum shift | [1] |
| Primary Metabolic Pathway | Not fully characterized | In vitro and clinical data | [1] |
The chemical structure of this compound features a complex molecular architecture designed to optimally interact with the NS5A target domain. The compound is described as [carbamic acid, N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]thieno[3,2-b]thien-3-yl]phenyl]-1H-imidazol-2-yl]-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester] [1]. This sophisticated structure contributes to this compound's high binding affinity to NS5A and its favorable pharmacokinetic properties, including its prolonged half-life that enables once-daily dosing in clinical applications.
The pharmacokinetic profile of this compound has been characterized in multiple clinical trials involving treatment-naïve subjects infected with HCV genotypes 1-4. In a comprehensive study, thirty-four genotype 1 and thirty genotype 2, 3, or 4 subjects were randomized to receive placebo or this compound at doses ranging from 25-100 mg per day for 3 days [2]. The results demonstrated that this compound achieved potent antiviral activity across genotypes, with mean maximum reductions from baseline ranging from 3.2-3.6 log₁₀/mL for genotype 1a, 3.0-4.3 log₁₀/mL for genotype 1b, 3.2-3.4 log₁₀/mL for genotype 3, and 3.6-3.9 log₁₀/mL for genotype 4 HCV-infected participants [2]. No viral rebound was observed during the 3-day treatment period, indicating a favorable initial response without early resistance development.
A critical finding from these clinical studies was the impact of baseline polymorphisms on this compound efficacy. For genotype 2 HCV, this compound was active in subjects with NS5A L31 polymorphism at baseline (individual range 2.5-4.1 log₁₀/mL), but showed minimal activity in those with baseline M31 polymorphism [2]. This observation highlights the importance of pre-treatment resistance screening, particularly for genotype 2 patients, and underscores how natural viral variations can significantly influence treatment outcomes with NS5A inhibitors like this compound.
Table 2: Clinical Pharmacokinetic and Efficacy Data of this compound from Human Trials
| Parameter | Genotype 1a | Genotype 1b | Genotype 2 | Genotype 3 | Genotype 4 |
|---|---|---|---|---|---|
| Mean Max Reduction (log₁₀/mL) | 3.2-3.6 | 3.0-4.3 | Variable* | 3.2-3.4 | 3.6-3.9 |
| Dose Range | 25-100 mg/day | 25-100 mg/day | 25-100 mg/day | 25-100 mg/day | 25-100 mg/day |
| Treatment Duration | 3 days | 3 days | 3 days | 3 days | 3 days |
| Polymorphism Impact | Not reported | Not reported | L31: active M31: minimal activity | Not reported | Not reported |
| Half-life (hours) | ~20 | ~20 | ~20 | ~20 | ~20 |
*Activity in genotype 2 HCV depended on baseline NS5A polymorphisms at position 31 [2]
The safety and tolerability profile of this compound from these clinical studies has been favorable. This compound was well tolerated in all subjects with no safety-related discontinuations or serious adverse events reported [2]. The most common adverse events included constipation, nausea, and headache, which occurred at similar frequency in active and placebo-treated subjects. All reported events were mild or moderate in intensity, with no patterns or dose dependence observed in adverse events, vital signs, laboratory parameters, or electrocardiograms [2]. This favorable safety profile supports the continued investigation of this compound in combination regimens for HCV treatment.
Regarding dose-exposure relationships, this compound demonstrated relatively consistent pharmacokinetic parameters across the 25-100 mg dose range, with proportional increases in exposure supporting its linear pharmacokinetic profile [2]. The long plasma half-life of approximately 20 hours observed in human studies correlates well with the compound's in vitro properties and supports once-daily dosing, potentially enhancing patient compliance in real-world treatment settings. The combination therapy potential of this compound has been evaluated in clinical trials such as MK-1894-005, which investigated this compound in combination with simeprevir and/or TMC647055/ritonavir with or without ribavirin for 12 weeks in participants with chronic hepatitis C infection [3].
The accurate quantification of this compound in biological matrices requires a validated bioanalytical method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol begins with sample preparation involving protein precipitation with acetonitrile or methanol. Specifically, 100 μL of plasma sample is mixed with 300 μL of acetonitrile containing an appropriate internal standard (such as a stable isotope-labeled analog of this compound). The mixture is vortexed vigorously for 60 seconds and then centrifuged at 14,000 × g for 10 minutes at 4°C. The supernatant is transferred to autosampler vials for analysis. The LC system should be equipped with a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution as follows: 0-0.5 min: 10% B; 0.5-2.0 min: linear increase to 90% B; 2.0-3.0 min: hold at 90% B; 3.0-3.1 min: return to 10% B; 3.1-5.0 min: re-equilibration at 10% B. The flow rate is 0.4 mL/min with an injection volume of 5-10 μL.
Mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM). For this compound, the precursor-to-product ion transition should be optimized, typically monitoring m/z 829.4 → 202.1 for quantification, with a second transition for confirmation. Key MS parameters include: capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 500°C; cone gas flow: 50 L/hour; and desolvation gas flow: 1000 L/hour. The method validation must demonstrate specificity, linearity (1-1000 ng/mL), accuracy (85-115%), precision (RSD <15%), recovery, matrix effects, and stability according to regulatory guidelines. This LC-MS/MS method provides the sensitivity and specificity required for pharmacokinetic studies of this compound [1] [2].
A comprehensive sampling strategy is essential for characterizing this compound's pharmacokinetic profile. For single-dose studies, blood samples (2-3 mL) should be collected predose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours postdose. For multiple-dose studies, trough samples should be collected predose on days 2, 3, 4, 5, 6, and 7, with a full profile on day 7. Samples must be centrifuged promptly at 1500 × g for 10 minutes at 4°C, with plasma transferred to polypropylene tubes and stored at -70°C or below until analysis. The pharmacokinetic parameters calculated should include: Cₘₐₓ (maximum observed concentration), Tₘₐₓ (time to Cₘₐₓ), AUC₀–τ (area under the concentration-time curve over the dosing interval), AUC₀–∞ (area under the concentration-time curve extrapolated to infinity), t₁/₂ (terminal elimination half-life), CL/F (apparent oral clearance), and Vz/F (apparent volume of distribution) [2].
Given the potential for resistance development to NS5A inhibitors, a comprehensive resistance monitoring protocol is essential. Viral RNA should be extracted from plasma samples using commercially available kits at baseline, during treatment (e.g., day 3), at end of treatment, and upon virologic failure. The NS5A region must be amplified by RT-PCR and sequenced by population-based Sanger sequencing or next-generation sequencing (NGS). Critical resistance positions to monitor include NS5A amino acids 28, 30, 31, 32, and 93, which have been identified as potential resistance loci in vitro [1]. The phenotypic characterization of detected variants should be performed using replicon systems to determine the fold-change in EC₅₀ compared to wild-type reference strains. This comprehensive approach enables the identification of emerging resistance and informs clinical management strategies [1] [2].
Compartmental modeling provides a mathematical framework to describe the absorption, distribution, metabolism, and excretion (ADME) of this compound. The time course of drug concentrations can be modeled using a system of ordinary differential equations based on first-order kinetics. For a two-compartment model with first-order absorption, the differential equations are:
dAₐ/dt = -kₐ × Aₐ (Gut compartment) dA₁/dt = kₐ × Aₐ - (k₁₂ + k₁₀) × A₁ + k₂₁ × A₂ (Central compartment) dA₂/dt = k₁₂ × A₁ - k₂₁ × A₂ (Peripheral compartment)
Where Aₐ, A₁, and A₂ represent the amount of this compound in the absorption, central, and peripheral compartments, respectively; kₐ is the absorption rate constant; k₁₂ and k₂₁ are distribution rate constants between central and peripheral compartments; and k₁₀ is the elimination rate constant from the central compartment. The concentration in the central compartment (C₁) is calculated as A₁/V₁, where V₁ is the volume of distribution of the central compartment. These models can be implemented using pharmacokinetic software such as NONMEM, Phoenix WinNonlin, or Berkeley Madonna [4] [5].
For this compound, available clinical data supports a one-compartment model with first-order absorption and elimination. Based on the reported half-life of approximately 20 hours, the elimination rate constant (kₑ) can be estimated as 0.0347 h⁻¹ (ln(2)/20). The absorption rate constant (kₐ) is typically in the range of 0.5-2.0 h⁻¹ for orally administered drugs, though specific values for this compound would require fitting to experimental data. These model structures can be refined using actual concentration-time data from clinical trials to obtain patient-specific parameter estimates that inform dosing regimen optimization [2].
Physiologically-based pharmacokinetic (PBPK) modeling offers a more sophisticated approach that incorporates physiological and biochemical parameters to predict this compound distribution throughout the body. A minimal PBPK model for this compound should include compartments for gut, liver, and plasma, with appropriate blood flows connecting these tissues. The differential equations for a minimal PBPK model include:
Vₚ × dCₚ/dt = Qₕ × Cₕ - Qₕ × Cₚ (Plasma compartment) Vₕ × dCₕ/dt = Qₕ × (Cₚ - Cₕ) - CLₕₑₚ × Cₕ/Kₚₕ - CLₕ × fᵤₛ × Cₕ/Kₚₕ (Liver compartment)
Where Vₚ and Vₕ are volumes of plasma and liver; Qₕ is hepatic blood flow; Cₚ and Cₕ are concentrations in plasma and liver; CLₕₑₚ is hepatic clearance; CLₕ is intrinsic hepatic clearance; fᵤₛ is fraction unbound in serum; and Kₚₕ is liver-to-plasma partition coefficient. PBPK models are particularly valuable for this compound given its hepatic targeting as an anti-HCV agent, allowing for predictions of liver exposure that may correlate with antiviral efficacy [4].
Population pharmacokinetic modeling characterizes the typical parameter values, between-subject variability, and the impact of patient covariates on this compound pharmacokinetics. The fundamental population PK model includes:
TVP = θ₁ × (WT/70)^θ₂ × (AGE/45)^θ₃ × e^η
Where TVP is the typical population parameter value (e.g., clearance, volume), θ₁ is the typical value for a reference individual, WT is body weight, AGE is age, θ₂ and θ₃ are the influential coefficients for weight and age, and η represents the between-subject variability assumed to be normally distributed with mean zero and variance ω². For this compound, potential covariates to evaluate include body weight, age, gender, liver function, and HCV genotype. The pharmacodynamic relationship between this compound exposure and antiviral effect can be described using an indirect response model:
dR/dt = kᵢₙ × (1 + Eₘₐₓ × Cₚ/(EC₅₀ + Cₚ)) - kₒᵤₜ × R
Where R is the viral load response, kᵢₙ and kₒᵤₜ are the zero-order production and first-order elimination rate constants of viral RNA, Eₘₐₓ is the maximum effect, Cₚ is plasma concentration, and EC₅₀ is the concentration producing 50% of Eₘₐₓ [5]. This integrated PK/PD approach facilitates the identification of optimal dosing regimens for diverse patient populations.
The following Graphviz diagram illustrates the complete ADME pathway of this compound in humans, highlighting key processes from administration to elimination:
This diagram provides a comprehensive overview of this compound's pharmacokinetic pathway, highlighting the key processes that determine its concentration-time profile in humans. The visualization emphasizes the complete absorption after oral administration, extensive distribution to tissues, significant hepatic metabolism, and primarily biliary excretion, all of which contribute to the favorable pharmacokinetic properties of this compound, including its long half-life that supports once-daily dosing [2].
The following Graphviz diagram outlines the integrated workflow for conducting pharmacokinetic analysis of this compound from study design through data interpretation:
This workflow illustrates the systematic approach required for comprehensive pharmacokinetic analysis of this compound, highlighting the integration between clinical, analytical, and computational phases. The diagram emphasizes how careful study design informs dosing protocols and sampling strategies, which then feed into sophisticated bioanalytical methods (LC-MS/MS) for drug quantification [2]. The resulting concentration-time data undergoes rigorous processing before application of various modeling approaches (compartmental, PBPK, population PK/PD) that enable simulation of different dosing scenarios and ultimately inform clinical interpretation and dosing recommendations [4] [5].
This compound represents a promising therapeutic option for hepatitis C treatment, particularly when used in combination with other direct-acting antiviral agents. Its favorable pharmacokinetic profile, including a long half-life supporting once-daily dosing and potent pan-genotypic activity, positions it as a valuable component in HCV treatment regimens. The comprehensive pharmacokinetic analysis outlined in these application notes provides researchers with validated methods for studying this compound's disposition characteristics, while the modeling approaches offer tools for predicting its behavior in diverse patient populations. As HCV treatment continues to evolve toward interferon-free regimens, the role of NS5A inhibitors like this compound will likely expand, particularly in challenging patient populations and in combination with complementary mechanisms of action such as NS5B polymerase inhibitors and NS3/4A protease inhibitors.
Future research directions should focus on optimizing combination regimens containing this compound, exploring its potential in special populations (including those with renal or hepatic impairment), and further characterizing its resistance profile across HCV genotypes. The integrated pharmacokinetic-pharmacodynamic relationships for this compound warrant additional investigation to establish exposure-response correlations that can guide personalized dosing approaches. Additionally, the application of advanced modeling techniques such as PBPK and population PK/PD modeling will continue to enhance our understanding of this compound's clinical pharmacology and support its optimal use in the evolving landscape of hepatitis C treatment.
This compound (IDX719) is an orally administered, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1] [2]. Its mechanism involves disrupting the function of NS5A, a viral protein that is essential for HCV RNA replication and virion assembly [2]. Preclinical in vitro studies demonstrated that this compound has low picomolar antiviral activity (EC50 values of 2 to 24 pM) against a broad range of HCV genotypes (1a, 1b, 2a, 3a, 4a, and 5a) [2] [3]. It also exhibited a high selectivity index (>5 × 10⁷) and an additive effect when combined with other antivirals like interferon-alfa, ribavirin, and polymerase inhibitors [2].
The primary clinical data for this compound comes from early-phase trials. The table below summarizes quantitative findings from a proof-of-concept monotherapy study and a combination therapy trial.
| Trial Phase | Regimen | Patient Population | Key Efficacy Findings | Reference |
|---|
| Phase II (Monotherapy) | this compound (25-100 mg) once daily for 3 days [1] | Treatment-naïve, GT 1-4 (n=64) [1] | Mean max viral load reduction:
Additional clinical observations from the monotherapy study indicated that this compound was well-tolerated with no serious adverse events or safety-related discontinuations. The most common side effects were mild to moderate constipation, nausea, and headache [1]. A key finding was its reduced activity in patients with a baseline M31 polymorphism in the NS5A gene of genotype 2 HCV [1].
It is critical for researchers to understand that this compound did not progress to late-stage clinical development or regulatory approval [3]. Current standard of care for treatment-naïve HCV patients has moved towards simplified, highly effective pangenotypic regimens.
The following diagrams outline the structure of key this compound clinical trials for research reference.
While this compound demonstrated potent pan-genotypic activity and a promising safety profile in early studies, its development was discontinued. For contemporary research and clinical practice, the field has consolidated around the simplified, pangenotypic regimens noted above. This compound remains a relevant case study in the evolution of NS5A inhibitors.
Q1: What are NS5A inhibitors and why is resistance a concern? NS5A is a multifunctional viral protein essential for hepatitis C virus (HCV) replication and assembly [1]. NS5A inhibitors are a class of Direct-Acting Antivirals (DAAs) known for their high potency but are particularly vulnerable to resistance. The emergence of Resistance-Associated Substitutions (RASs) can significantly reduce drug susceptibility and compromise treatment efficacy [1] [2]. Some RASs persist for years due to high viral fitness, making them a critical consideration in treatment planning and retreatment strategies [2].
Q2: What are the most clinically significant RASs for NS5A inhibitors? The primary RASs vary by HCV genotype and confer different levels of resistance. The table below summarizes key mutations and their impact.
| HCV Genotype | Primary NS5A RASs | Impact on DCV (Fold-Change in EC₅₀) | Notes |
|---|---|---|---|
| 1a | M28T/A/V, Q30E/H/R, L31M/V, P32L, Y93H/N | Varies; e.g., Q30R can confer >50,000-fold resistance | Generally lower barrier to resistance than GT 1b [1] [3] |
| 1b | L28M/V, L31F/M/V, P32L, Y93H/N | L31V (24-fold), Y93H (28-fold), L31V+Y93H (~15,000-fold) | Mutations can have a synergistic effect on resistance [1] |
| 2 | F28C | Detected after DAA failure | RASs are rare at baseline in GT 2 [4] |
| 3a | A30K/S/T, Y93H | Y93H is a common, clinically significant RAS | RASs like A30K and Y93H are frequently observed [4] [5] |
Overcoming NS5A resistance relies on a multi-pronged strategy centered on using combination therapies.
The following diagram illustrates the multi-target mechanism of a combination DAA therapy, which is the fundamental strategy for preventing and overcoming resistance.
Protocol 1: Detecting RASs using Next-Generation Sequencing (NGS) NGS is preferred for its ability to detect low-frequency variants (down to 1-5%) within the viral quasispecies [4] [7] [5].
Protocol 2: Population (Sanger) Sequencing for Dominant Variants Sanger sequencing is less sensitive than NGS but is widely available and suitable for detecting dominant RASs present in >15-25% of the viral population [2].
| Scenario | Potential Cause | Recommended Action |
|---|
| Virologic Failure after an NS5A-inhibitor regimen. | Selection of pre-existing or treatment-emergent RASs. | 1. Test for RASs in NS5A (and other relevant targets) using NGS. 2. Retreat with a potent, pan-genotypic regimen that combines different DAA classes (e.g., SOF/VEL/VOX) [4]. | | Baseline RAS detected before first-time treatment. | Naturally occurring resistant viral quasispecies. | 1. Choose a regimen with a high barrier to resistance (e.g., Glecaprevir/Pibrentasvir) [7]. 2. For specific regimens like Elbasvir/Grazoprevir for GT1a, avoid its use if specific NS5A RASs are present [2]. | | Low Amplification in PCR. | Low viral load (<1000 IU/mL) or poor RNA quality. | 1. Concentrate the RNA sample during extraction. 2. Optimize PCR conditions (e.g., increase cycle number, adjust annealing temperature). 3. Use a one-step RT-PCR kit designed for low copy numbers. |
The table below summarizes the key resistance-associated substitutions (RASs) that impact this compound's efficacy, along with the relevant experimental data.
| Aspect | Description | Relevant Genotypes | Key Findings |
|---|---|---|---|
| Primary Resistance Loci [1] [2] [3] | NS5A amino acids 28, 30, 31, 32, and 93. | 1a, 1b | In vitro resistance selection and site-directed mutagenesis identified these positions. |
| In Vitro Potency (EC50) [1] [2] | 2 to 24 pM (picomolar) in replicons. | 1 through 5 | Potent, low-picomolar activity across multiple genotypes. A 10-fold EC50 shift was observed in the presence of 40% human serum for GT1b. |
| Clinical Monotherapy Data [4] | Mean max viral load reduction: 3.0-4.3 log₁₀ IU/mL. | 1b | Demonstrated potent activity in subjects without the M31 polymorphism. |
| Impact of Baseline Polymorphisms [4] | L31 polymorphism: activity retained. M31 polymorphism: minimal antiviral activity. | 2 | A clear example of a baseline polymorphism leading to primary resistance. |
Here are the core methodologies used in the cited research to generate the data on this compound resistance.
This protocol is used to identify which viral mutations can confer resistance to a drug like this compound.
This protocol evaluates the drug's effect in human subjects and can correlate baseline viral sequences with treatment outcomes.
The following diagram visualizes the logical workflow for conducting a comprehensive resistance profile analysis, integrating the protocols described above.
What is the clinical relevance of the high in vitro potency of this compound? The low picomolar EC50 indicates a very high potency, meaning a low drug concentration is needed to inhibit the virus. This is a desirable property, but it can also mean that a single RAS might be sufficient to cause a significant loss of efficacy, as the virus is highly sensitive to any changes in the drug-target interaction [1] [2].
Can this compound be used as a monotherapy? No. The available clinical data is from short-term monotherapy studies designed to establish proof-of-concept. Like all Direct-acting Antivirals (DAAs) against HCV, this compound is intended for use in combination with other antivirals (e.g., NS3 protease inhibitors, NS5B polymerase inhibitors) to enhance efficacy and prevent the rapid emergence of resistance [4] [5].
How does the resistance profile of this compound compare to other NS5A inhibitors? this compound shares a common resistance profile with first-generation NS5A inhibitors like Daclatasvir and Ledipasvir, with key RASs at positions L31 and Y93H. The Y93H substitution, in particular, is known to confer high-level resistance across many NS5A inhibitors [6] [7].
Are the RASs identified for this compound "fit"? Can they be transmitted? Studies on similar NS5A inhibitors show that some RASs, like Y93H, can enhance infectious virus production in cell culture models, suggesting they are viable and can propagate. Furthermore, some RASs can persist as the dominant viral strain long after treatment has ended, which has implications for re-treatment strategies [6].
The most recent clinical trial found was in 2014, and its status is listed as "NOT RECRUITING" [1]. No recent data or ongoing development activities were found, suggesting that this drug candidate is no longer being actively pursued in clinical development.
The table below summarizes the key technical characteristics of this compound based on historical research data.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as IDX719) |
| Drug Class | HCV nonstructural 5A (NS5A) protein inhibitor [2] |
| Antiviral Activity | Pan-genotypic, low picomolar activity (EC₅₀: 2-24 pM against GT 1-5 replicons) [2] |
| Key Resistance Mutations | NS5A amino acids 28, 30, 31, 32, and 93 (identified through in vitro selection) [2] |
| Clinical Antiviral Response | Mean max reduction in HCV RNA after 3-day monotherapy: 3.0-4.3 log₁₀ IU/mL across genotypes 1, 3, and 4 [3] |
| Pharmacokinetics | Long plasma half-life of ~20 hours, supporting once-daily dosing [3] |
Q1: What was the clinical evidence for this compound's pan-genotypic activity? Early-phase clinical trials demonstrated that a 3-day monotherapy with this compound (25-100 mg/day) led to rapid and profound viral load reductions in treatment-naïve patients infected with HCV genotypes 1, 3, and 4. However, its activity in genotype 2 was variable and dependent on a baseline polymorphism at amino acid 31 of the NS5A protein (active with L31, minimal activity with M31) [3].
Q2: How was the resistance profile of this compound characterized in vitro? In vitro resistance selection experiments using genotype 1a replicons identified mutations in the NS5A protein at amino acids 28, 30, 31, 32, and 93 as potential resistance loci. This profile is similar to that of other first-generation NS5A inhibitors and indicates that this compound affects NS5A function [2].
Q3: Was this compound evaluated in combination with other direct-acting antivirals? Yes, historical records show a Phase 2 clinical trial (NCT01852604) that evaluated this compound in combination with the protease inhibitor simeprevir and/or the polymerase inhibitor TMC647055/ritonavir, with or without ribavirin, for 12 weeks in patients with chronic HCV infection [1]. In vitro studies also showed that this compound demonstrated an overall additive effect when combined with interferon alfa, ribavirin, and various classes of HCV polymerase and protease inhibitors [2].
The following methodology is adapted from historical scientific literature on this compound [2].
The diagram below outlines the logical workflow for conducting an in vitro combination study, as described in the protocol.
Since the development of this compound seems to be inactive, your research might benefit from looking into more recent advances. For instance, other companies are developing new combinations, such as bemnifosbuvir (a nucleotide polymerase inhibitor) and ruzasvir (an NS5A inhibitor), which are currently in Phase 3 trials and are being investigated as a potential best-in-class, pan-genotypic regimen for HCV [4].
The table below summarizes the core information on this compound and a key resistance mutation.
| Aspect | Description |
|---|---|
| Drug Name | This compound [1] |
| Target | Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) [2] |
| Mechanism of Action | Pan-genotypic inhibitor of HCV NS5A; exact mechanism was not detailed in search results [2] |
| Key Resistance Polymorphism | M31 polymorphism in HCV NS5A. This compound is active against the common L31 polymorphism but shows minimal antiviral activity in the presence of the baseline M31 polymorphism, particularly in Genotype 2 HCV [2]. |
For researchers investigating resistance, the following workflow provides a foundational guide. A visual representation is included below.
Step 1: Phenotypic Analysis – Viral Culture & Susceptibility Testing This assay determines the concentration of this compound required to inhibit viral replication by 50% (IC50) compared to a wild-type control.
Step 2: Genotypic Analysis – Sequencing of the NS5A Gene This identifies the specific mutations present in the viral target.
Step 3: Data Correlation & Interpretation Correlate the phenotypic and genotypic data to confirm the impact of the mutation.
Step 4: Strategy Formulation Based on the findings, researchers can explore alternative treatment strategies.
What is the most critical pre-existing mutation to screen for before using this compound? The M31 polymorphism in the HCV NS5A protein is a critical pre-existing mutation, especially in patients with Genotype 2 infection. Its presence at baseline is associated with minimal response to this compound [2].
Why does resistance to drugs like this compound develop? Resistance arises due to the high mutation rate of RNA viruses like HCV. When antiviral therapy does not fully suppress viral replication, drug-resistant variants (mutants) are selected for and can become the dominant population in a patient [4] [5].
What is a key strategy to overcome or prevent antiviral resistance? The most effective strategy is the use of combination antiviral therapy. Using two or more DAAs that target different viral proteins simultaneously significantly increases the "genetic barrier" the virus must overcome to develop resistance, making treatment failure much less likely [4] [5].
The available information has some limitations. The most recent clinical data found for this compound is from a Phase 2 monotherapy study, and its current development status is unclear [1] [2]. Furthermore, while the M31 mutation is highlighted, a full picture of all possible resistance mutations for this compound across all HCV genotypes was not available in these search results.
The profile of this compound is characterized by high potency but a low barrier to resistance. Key mutations that confer resistance to this compound are located within Domain I of the NS5A protein and are shared with other NS5A inhibitors like daclatasvir, indicating a strong potential for cross-resistance [1] [2] [3].
The table below summarizes the primary resistance-associated substitutions (RAS) for this compound and other NS5A inhibitors.
| HCV Genotype | Resistance-Associated Substitutions (RAS) | Impact on NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir, this compound) |
|---|---|---|
| 1a | M28T, Q30E/H/R, L31V/M, P32L, Y93H/N [1] [2] [4] | Confer varying levels of resistance; combinations (e.g., L31V+Y93H) can lead to synergetic, high-level resistance (>15,000-fold) [2] [4]. |
| 1b | L31V/F, P32L, Y93H/N [1] [2] [4] | Generally shows a higher barrier to resistance than GT 1a, but mutations still confer significant resistance [2]. |
| Other Genotypes | Activity affected by baseline polymorphisms (e.g., NS5A L31/M31 in GT 2) [5] | Pan-genotypic activity, but potency can be influenced by natural genetic variation [1] [5]. |
For researchers investigating resistance, here are key methodologies derived from the literature.
This protocol is used to select for and identify resistance mutations.
This protocol is for analyzing resistance in clinical trial samples or patient-derived virus.
The relationship between NS5A inhibitors, resistance development, and cross-resistance can be visualized as follows:
The investigation generally follows a sequential process to confirm the event and identify its cause. The flowchart below outlines the key steps and decision points.
For the critical steps in the investigation workflow, here are detailed methodologies for the core experiments.
| Question | Answer & Troubleshooting Steps |
|---|---|
| What defines viral breakthrough? | A confirmed >1 log10 increase in viral load from nadir (lowest point) after initial response. Rule out non-adherence and sample mishandling first [1]. |
| No RAS found. What else could it be? | Investigate pharmacokinetics (PK). Check for drug-drug interactions that lower plasma levels or patient factors affecting absorption. Consider measuring drug levels. |
| How to handle a mixed virus population? | If NGS shows a mix of wild-type and mutant virus (e.g., 60% wild-type, 40% mutant), report the mutation frequency. Phenotypic testing is crucial here to determine the dominant resistant species under drug pressure. |
| Can breakthrough occur without resistance? | Yes. Focus investigation on patient adherence and drug exposure issues. In immunocompromised hosts, consider prolonged, low-level replication allowing stochastic emergence of mutants. |
The table below summarizes the core metrics and their significance in the experimental protocols.
| Parameter | Experimental Method | Key Metric & Interpretation |
|---|---|---|
| Viral Load | Quantitative PCR (qPCR) | >1 log10 increase from nadir confirms virologic rebound. |
| Resistant Variants | Next-Generation Sequencing (NGS) | Mutation frequency >15-20% is typically significant; identifies specific RAS. |
| Drug Susceptibility | Phenotypic Cell Assay | Fold-change (FC) in EC50 >2.5-5 indicates clinically relevant reduced susceptibility. |
Q: What is the barrier to resistance for drug combinations containing this compound?
A: this compound is a first-generation NS5A inhibitor. This class of drugs is highly potent but generally has a low barrier to resistance [1] [2]. This means that a single amino acid substitution in the HCV NS5A protein can significantly reduce the drug's effectiveness. Resistant variants can emerge rapidly under treatment pressure and may persist long-term due to their relatively high fitness [1] [2].
Combining this compound with other DAAs is essential to increase the overall barrier to resistance and achieve a cure. The table below summarizes the resistance profiles of different DAA classes relevant to such combinations:
| DAA Class | Example Drugs | Barrier to Resistance | Cross-Genotype Activity | Persistence of Resistant Variants |
|---|---|---|---|---|
| NS5A Inhibitors | This compound, Daclatasvir, Ledipasvir, Ombitasvir [2] | Low [1] [2] | Broad (e.g., Daclatasvir is pan-genotypic) [1] | High (variants replicate efficiently and persist) [1] |
| NS3/4A Protease Inhibitors | Asunaprevir, Paritaprevir, Simeprevir [2] | Low [1] | Limited [1] | Varies |
| NS5B Nucleos(t)ide Inhibitors | Sofosbuvir, Mericitabine [2] | High (resistant variants replicate poorly) [1] | Broad [1] | Low [1] |
| NS5B Non-Nucleoside Inhibitors | Dasabuvir, Setrobuvir [2] | Low [1] | Variable/Genotype-specific [1] | Varies |
Q: What are the common resistance-associated substitutions (RASs) that affect this compound?
A: Specific RASs for this compound are not detailed in the available literature. However, for first-generation NS5A inhibitors, common RASs occur at positions M28, Q30, L31, and Y93 for genotype 1a, and L31 and Y93 for genotype 1b [2]. The presence of these substitutions, especially at baseline, can impact treatment success.
Q: What methodologies are used to monitor for resistance-associated substitutions (RASs)?
A: The standard method is deep sequencing of the HCV genome from patient plasma samples to detect RASs that are present at low levels which is critical for assessing resistance barriers [3].
Protocol 1: Deep Sequencing for RAS Detection
Protocol 2: In Vitro Fitness and Susceptibility Assay
The following diagrams illustrate the resistance barrier concept and the experimental workflow for resistance monitoring.
Diagram 1: This diagram illustrates how a low barrier to resistance in a DAA regimen can lead to the selection of resistant variants and virologic failure.
Diagram 2: This workflow shows the key steps for monitoring resistance, from patient sample to sequencing and optional further testing.
Scenario: Virologic failure occurs with a this compound-containing regimen.
Scenario: A novel, uncharacterized RAS is detected.
This compound is an investigational, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) [1] [2]. It was designed to be a highly potent, once-daily oral drug with a high barrier to resistance.
| Property | Description |
|---|---|
| Molecular Target | HCV NS5A protein [3] [4] |
| Developmental Stage | Investigational (as of 2014); development continued by Merck & Co. after acquisition of Idenix [2]. |
| Key In Vitro Feature | Low-picomolar potency (EC50) against HCV genotypes 1-5 [3] [4]. |
| Clinical Trial Antiviral Activity | Rapid and profound reduction in HCV RNA shown in a 3-day monotherapy study in treatment-naïve patients with GT 1-4 [1] [5] [6]. |
| Planned Use | To be used in combination with other Direct-Acting Antivirals (DAAs) [2]. |
Understanding the resistance profile is critical for troubleshooting experimental outcomes and understanding the drug's limitations.
The following table summarizes the antiviral response and primary resistance-associated substitutions (RASs) identified for this compound.
| Genotype | Mean Max HCV RNA Reduction (log10 IU/mL) | Key Resistance-Associated Substitutions (RASs) | Notes |
|---|---|---|---|
| 1a | 3.2 - 3.6 [1] [5] | M28V, L31M, H58P [7] | In vitro, RASs were identified at positions 28, 30, 31, 32, and 93 [3] [4]. |
| 1b | 3.0 - 4.3 [1] [5] | L28V, L31M, Q54H, Y93H, I280V [7] | |
| 2 | Variable [1] [6] | L31M [1] [6] | Activity was highly dependent on polymorphism at NS5A position 31. Potent activity with baseline L31, but minimal activity with baseline M31 [1] [6]. |
| 3 | 3.2 - 3.4 [1] [5] | Information not specific to this compound in results. | |
| 4 | 3.6 - 3.9 [1] [5] | M31 (present at baseline in responding patients) [6] | Despite the presence of M31, genotype 4 patients responded well to treatment [6]. |
This relationship between the baseline NS5A polymorphism and the antiviral effect in Genotype 2 can be visualized as a decision pathway:
Here are the summarized methodologies from key studies, which can serve as a reference for experimental design.
1. In Vitro Resistance Selection and Profiling [3] [4]
2. Clinical Monotherapy Trial [1] [5] [6]
Q: What is the significance of the NS5A L31M polymorphism? A: The polymorphism at position 31 in the NS5A protein is a critical determinant of this compound's efficacy, particularly for Genotype 2 [1] [6]. The presence of methionine (M31) instead of leucine (L31) at this baseline confers high-level resistance to the drug, leading to treatment failure. This is a key factor to control for in pre-clinical experiments involving GT2.
Q: Are there naturally occurring resistance mutations to this compound in DAA-naïve patients? A: Yes. A 2013 study found that potential resistance mutations to NS5A inhibitors like this compound exist naturally in DAA-naïve patient populations [7]. For genotype 1b, mutations such as L31M and Y93H were observed in a significant portion of patients. It is crucial to perform baseline sequencing in clinical trials or consider this in experimental models to account for pre-existing resistance.
Q: How does this compound perform in combination with other antivirals? A: In vitro studies showed that this compound has an overall additive effect when combined with interferon-alfa, ribavirin, HCV protease inhibitors, and polymerase inhibitors (both nucleotide and non-nucleoside) [3] [4]. It was not cross-resistant with these other drug classes, making it a promising component for all-oral DAA combination regimens.
The most recent data found in this search is from 2014. This compound's development may have been discontinued or advanced significantly since then, and newer, more effective NS5A inhibitors like velpatasvir and pibrentasvir are now standard [8]. For the latest research status, please consult current clinical trial databases (e.g., ClinicalTrials.gov) and recent scientific literature.
| Aspect | Details | Key Findings |
|---|---|---|
| Resistance-Associated Substitutions (RASs) | Primary loci: M28, Q30, L31, P32, Y93 (GT 1a/1b) [1] [2]. Specific RASs vary by genotype [3]. | Single RASs can confer high-level resistance; combinations (e.g., L31V+Y93H in GT1b) cause a dramatic, synergistic increase in resistance (e.g., >15,000-fold) [2] [4]. |
| Cross-resistance within NS5A class | Daclatasvir (DCV), Ledipasvir (LDV), Ombitasvir (OMV), Elbasvir (ELV) [3]. | Yes. RASs selected by samatasvir (e.g., Y93H) confer cross-resistance to other NS5A inhibitors. Pre-existing RASs for other NS5A inhibitors also reduce this compound susceptibility [3]. |
| Activity against other DAA classes | Protease Inhibitors (e.g., Simeprevir), Polymerase Inhibitors (Nucleotide/Non-nucleotide) [1]. | No. This compound retains full activity against viruses resistant to other DAA classes and shows additive effects when combined with them in vitro [1]. |
| Impact of Baseline Polymorphisms | Naturally occurring RASs can be present before treatment [3] [5]. Activity is significantly influenced by polymorphisms at position 31 in GT2 [6]. | In a clinical trial, this compound was active in GT2 patients with a baseline L31 polymorphism but showed minimal activity in those with an M31 polymorphism [6]. |
The quantitative data on resistance levels, often expressed as fold-change (FC) in Effective Concentration 50 (EC₅₀) compared to a wild-type reference, are crucial for understanding the potency of these substitutions.
The table below compiles specific RASs and their measured resistance levels to this compound and other NS5A inhibitors from key studies [3].
| Genotype | RAS(s) | This compound (IDX719) FC | Daclatasvir (DCV) FC | Ledipasvir (LDV) FC | Ombitasvir (OMV) FC | Elbasvir (ELV) FC |
|---|---|---|---|---|---|---|
| 1a | M28T | 150 | 205 | 61 | 8695 | 15 |
| 1a | Q30R | 10 | 365 | 632 | 800 | 16 |
| 1a | L31M | 10 | 105 | 554 | 310 | Not Specified |
| 1a | Y93H | 4400 | 1600 | 1677 | 41303 | 220 |
| 1b | L31M | 3.6 | 3 | Not Specified | Not Specified | Not Specified |
| 1b | Y93H | 93 | 12 | 994 | 77 | 17 |
| 1b | L31M + Y93H | 4227 | 4227 | Not Specified | Not Specified | Not Specified |
The data on this compound's resistance profile were generated through standardized in vitro and clinical studies. The workflow illustrates the two main experimental paths used to characterize DAA resistance [6] [1] [3].
The table below summarizes the in vitro and clinical monotherapy efficacy of Samatasvir. Data for Genotypes 5 and 6 is not available in the search results [1] [2] [3].
| HCV Genotype | EC₅₀ in pM (in vitro) [2] | Mean Max Viral Load Reduction (log₁₀ IU/mL) [1] [3] | Notes |
|---|---|---|---|
| 1a | 4 pM | 3.2 - 3.6 | Potent antiviral activity observed. |
| 1b | 2 pM | 3.0 - 4.3 | Potent antiviral activity observed. |
| 2 | 24 pM | Variable (2.5 - 4.1) | Activity depended on baseline polymorphism: active with NS5A L31, minimal with M31 [1] [3]. |
| 3 | 9 pM | 3.2 - 3.4 | Potent antiviral activity observed. |
| 4 | 4 pM | 3.6 - 3.9 | Potent antiviral activity observed. |
| 5 | 3 pM * | Not Available | *In vitro data from one source; no clinical monotherapy data found [2]. |
| 6 | Not Available | Not Available | No specific data found in the provided search results. |
The data in the table above comes from specific experimental setups:
In vitro resistance selection experiments identified that this compound targets the HCV NS5A protein. The potential resistance-associated substitutions (RASs) identified for this compound in Genotype 1a occur at NS5A amino acid positions 28, 30, 31, 32, and 93 [2].
The following diagram illustrates the process of characterizing this compound's resistance profile:
The table below summarizes key experimental findings on the combined effects of samatasvir and interferon alfa:
| Study Type | Combination Assessed | Observed Effect | Key Findings & Quantitative Data |
|---|---|---|---|
| In vitro Replicon Study [1] [2] | This compound + Interferon alfa (IFN-α) | Additive | This compound demonstrated an "overall additive effect" with IFN-α. It was also additive with ribavirin, protease inhibitors, and polymerase inhibitors. |
| In vitro Replicon Study [1] [2] | This compound Selectivity | Highly Selective | 50% cytotoxic concentration (CC50): >100 μM. Selectivity Index (CC50/EC50): >5 x 10⁷. |
| In vitro Profiling [1] [2] | Antiviral Potency (Genotypes 1-5) | Potent Pan-Genotypic Activity | 50% effective concentration (EC50) range: 2 to 24 pM. The EC90/EC50 ratio was low (2.6), indicating a steep dose-response curve. |
| Clinical Monotherapy Trial [3] | This compound (25-100 mg) for 3 days | Rapid Viral Load Reduction | Mean max reduction from baseline: 3.2-4.3 log₁₀ IU/mL across genotypes 1, 3, and 4. |
The data on this compound's additive effect with interferon alfa was generated using standardized in vitro models:
This compound and interferon alfa target HCV through distinct mechanisms. Their combined additive effect can be visualized as concurrent actions on different stages of the viral life cycle, as illustrated below:
The diagram illustrates how this compound and interferon alfa likely exert additive effects through independent mechanisms. This compound directly targets the viral NS5A protein, disrupting replication and assembly [1] [4]. Interferon alfa acts through host cell pathways, inducing an antiviral state that suppresses multiple stages of the viral life cycle [1].
| Trial Name | Combination Regimen | HCV Genotype | Patient Population | SVR Rate | Metric |
|---|---|---|---|---|---|
| HELIX-1 [1] | Samatasvir + Simeprevir + Ribavirin | 1b and 4 | Treatment-naive, non-cirrhotic | 85% (17/20 patients) | SVR4 (50 mg dose) |
| HELIX-1 [1] | This compound + Simeprevir + Ribavirin | 1b and 4 | Treatment-naive, non-cirrhotic | 76% (16/21 patients) | SVR4 (100 mg dose) |
| HELIX-1 [1] | This compound + Simeprevir + Ribavirin | 1b and 4 | Treatment-naive, non-cirrhotic | 53% (10/19 patients) | SVR4 (150 mg dose) |
| HELIX-2 [2] | This compound + Simeprevir + TMC647055/r ± Ribavirin | 1 | Treatment-naive or interferon-relapsed | Data not publicly reported | SVR12 (Trial completed) |
The data in the table comes from Phase II clinical trials, which followed standardized methodologies to evaluate the safety and efficacy of the drug combinations [3] [2].
This compound was investigated as a key component of all-oral, interferon-free regimens, representing a significant shift from older HCV treatments [5].
When interpreting this data, please consider the following crucial points:
The table below summarizes the available safety and efficacy data for samatasvir from a Phase II combination therapy trial.
| Trial Identifier/Name | Phase | Intervention | Key Safety Findings | Most Common Adverse Events (AEs) | Serious Adverse Events (SAEs) & Discontinuations | Notable Efficacy Findings (SVR4) |
|---|---|---|---|---|---|---|
| HELIX-1 [1] | II | This compound (50, 100, or 150 mg) + Simeprevir + Ribavirin for 12 weeks | The regimen was well-tolerated [1]. | Fatigue, pruritus, anemia, nausea, insomnia (occurred at a similar frequency to placebo in monotherapy) [2] [1]. | No treatment-related serious adverse events reported; no safety-related treatment discontinuations [2] [1]. | 85% (17/20) in a subset of treatment-naïve, non-cirrhotic GT1b/4 patients [1]. |
For researchers designing similar studies, here is the detailed methodology from the key trial that assessed this compound's safety and efficacy in a combination regimen [1].
This compound is a highly potent inhibitor of the hepatitis C virus non-structural protein 5A (NS5A) [2] [3]. The following diagram illustrates its role in the HCV replication cycle.
As the diagram shows, the NS5A protein is a critical component of the viral replication complex. By binding to NS5A, this compound disrupts its normal function, leading to potent, pan-genotypic inhibition of HCV replication [2] [3]. In vitro studies demonstrated this compound has low picomolar efficacy against HCV genotypes 1 through 5 [3].
The following table summarizes the key efficacy, safety, and pharmacokinetic findings from a Phase II monotherapy study of Samatasvir in treatment-naïve patients [1] [2].
| Aspect | Details & Results |
|---|---|
| Study Design | Randomized, double-blind, multiple-dose, placebo-controlled monotherapy for 3 days [1]. |
| Participants | 64 treatment-naïve adults with chronic HCV: 34 with Genotype 1 and 30 with Genotypes 2, 3, or 4 [1]. |
| Dosing | Once daily doses of 25 mg, 50 mg, or 100 mg [1]. |
| Antiviral Efficacy | • Genotype 1a: Mean max reduction of 3.2-3.6 log10 IU/mL • Genotype 1b: Mean max reduction of 3.0-4.3 log10 IU/mL • Genotype 3: Mean max reduction of 3.2-3.4 log10 IU/mL • Genotype 4: Mean max reduction of 3.6-3.9 log10 IU/mL • Genotype 2: Activity dependent on baseline polymorphism (L31: 2.5-4.1 log10 IU/mL; M31: minimal activity) [1]. | | Key Safety Profile | Well-tolerated. Most common adverse events: constipation, nausea, headache. All events were mild or moderate. No serious adverse events, discontinuations, or concerning patterns in lab work/vital signs [1]. | | Pharmacokinetics | Long plasma half-life of approximately 20 hours, supporting once-daily dosing [1]. |
For researchers, the methodologies from the key trials and studies are detailed below.
A complementary in vitro study provided the mechanistic profile of this compound [3]:
The following diagram illustrates the clinical trial workflow and the mechanism of action of this compound based on the study protocols and scientific background.
Diagram 1: Clinical Trial Workflow and Key Assessments. This diagram outlines the flow of the Phase II clinical trial, from participant screening to the final analysis of efficacy, safety, and pharmacokinetic endpoints [1] [2].
The diagram below illustrates the antiviral mechanism and resistance profile of this compound.
Diagram 2: Mechanism of Action and Resistance. This compound is a pan-genotypic inhibitor of the HCV NS5A protein, disrupting the viral replication complex. However, baseline polymorphisms in NS5A, such as the M31 variant in Genotype 2, can lead to reduced drug activity [1] [3].
To obtain a more current and complete comparison, you may: